molecular formula C37H47ClN4O8 B12377854 ATTO 565 cadaverine

ATTO 565 cadaverine

Katalognummer: B12377854
Molekulargewicht: 711.2 g/mol
InChI-Schlüssel: JONGPSIQWXGYED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ATTO 565 cadaverine is a useful research compound. Its molecular formula is C37H47ClN4O8 and its molecular weight is 711.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H47ClN4O8

Molekulargewicht

711.2 g/mol

IUPAC-Name

N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C30H30N2O3.C7H16N2O.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-7(10)9-6-4-2-3-5-8;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-6,8H2,1H3,(H,9,10);(H,2,3,4,5)

InChI-Schlüssel

JONGPSIQWXGYED-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCCCCN.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Foundational & Exploratory

ATTO 565 Cadaverine: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 565 cadaverine (B124047) is a fluorescent probe belonging to the rhodamine family of dyes. It is specifically designed for the enzymatic labeling of biomolecules, offering high sensitivity, photostability, and a strong fluorescence quantum yield. This technical guide provides an in-depth overview of ATTO 565 cadaverine, its physicochemical properties, and detailed protocols for its application in life sciences and drug development.

Core Properties and Spectroscopic Data

This compound is characterized by its strong absorption and high fluorescence, making it an ideal candidate for single-molecule detection and high-resolution microscopy.[1][2] Its cadaverine moiety serves as a primary amine, enabling its use as a substrate for transglutaminases.[3]

Quantitative Data Summary

The key spectroscopic and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Excitation Maximum (λex) 564 nm[3]
Emission Maximum (λem) 590 nm[3]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φf) 90%[3]
Fluorescence Lifetime (τfl) 4.0 ns[3]
Molecular Weight (MW) 796 g/mol [3]
Correction Factor (CF₂₆₀) 0.27[3]
Correction Factor (CF₂₈₀) 0.12[3]

Principle of Transglutaminase-Mediated Labeling

This compound is primarily utilized in transglutaminase-mediated labeling reactions. Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins.[4] this compound, with its terminal primary amine, acts as an amine donor substrate, allowing the enzyme to covalently attach the fluorescent dye to accessible glutamine residues on a target protein.[3]

This enzymatic labeling approach offers high specificity, as the reaction is directed by the enzyme to its recognition sites, which are often short peptide tags engineered into the protein of interest. This method can result in a homogeneously labeled protein with a defined degree of labeling.

G Transglutaminase-Mediated Protein Labeling cluster_reactants Reactants cluster_products Products Target_Protein Target Protein (with accessible Glutamine) Transglutaminase Transglutaminase (TGase) Target_Protein->Transglutaminase Binds to ATTO565_Cadaverine This compound (Amine Donor) ATTO565_Cadaverine->Transglutaminase Binds to Labeled_Protein Fluorescently Labeled Protein Transglutaminase->Labeled_Protein Catalyzes covalent bond formation Ammonia Ammonia (NH3) Transglutaminase->Ammonia Releases

Caption: Enzymatic labeling of a target protein with this compound mediated by transglutaminase.

Experimental Protocols

The following protocols provide a general framework for the transglutaminase-mediated labeling of a target protein with this compound in vitro. Optimization may be required depending on the specific protein and experimental conditions.

Reagent Preparation
  • Target Protein Solution: Prepare a stock solution of your target protein (containing accessible glutamine residues or a Q-tag) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5). The protein concentration should typically be in the range of 1-10 µM.

  • This compound Stock Solution: Dissolve this compound in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Transglutaminase Solution: Reconstitute microbial transglutaminase (MTG) or guinea pig liver transglutaminase (gpTGase) in the recommended buffer to the desired concentration (e.g., 0.05 units/µL).

  • Reaction Buffer: A common reaction buffer is 100 mM Tris-HCl, pH 7.5. For mammalian TGases, the buffer should be supplemented with a calcium salt, such as 10 mM CaCl₂.

In Vitro Protein Labeling Protocol

This protocol is based on a final reaction volume of 100 µL.

  • In a microcentrifuge tube, combine the following reagents:

    • Target Protein: X µL (to a final concentration of 10 µM)

    • This compound: Y µL (to a final concentration of 1 mM)

    • Reaction Buffer: Z µL (to bring the volume to 99 µL)

    • (If using gpTGase) 1 M CaCl₂: 1 µL (to a final concentration of 10 mM)

  • Mix the components gently by pipetting.

  • Initiate the reaction by adding 1 µL of the transglutaminase solution (0.05 units).

  • Incubate the reaction mixture at room temperature or 37°C for 1 to 2 hours, or overnight if necessary. Protect the reaction from light.

  • Optional: Stop the reaction by adding a transglutaminase inhibitor or by heat inactivation (e.g., 70°C for 10 minutes), though the latter may affect protein integrity.

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the unreacted this compound and the transglutaminase.

  • Use a desalting column or spin column (e.g., with a molecular weight cutoff of 5-10 kDa) to separate the labeled protein from the smaller, unreacted dye molecules.

  • Alternatively, perform dialysis against a suitable buffer (e.g., PBS) overnight at 4°C.

  • For higher purity, affinity chromatography can be used if the target protein has an affinity tag.

Characterization of the Labeled Protein
  • Spectroscopy: Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and 564 nm (for dye concentration). The degree of labeling (DOL) can be calculated using the molar extinction coefficients of the protein and ATTO 565.

  • SDS-PAGE: Run the labeled protein on an SDS-PAGE gel. Visualize the fluorescently labeled protein using a gel imager with the appropriate excitation and emission filters. The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to confirm the presence of the protein.

G Experimental Workflow for Protein Labeling with this compound Reagent_Prep 1. Reagent Preparation - Target Protein - this compound - Transglutaminase - Reaction Buffer Labeling_Reaction 2. Labeling Reaction - Mix Protein and Dye - Add Transglutaminase - Incubate Reagent_Prep->Labeling_Reaction Purification 3. Purification - Size-Exclusion Chromatography - Dialysis - Affinity Chromatography Labeling_Reaction->Purification Characterization 4. Characterization - UV-Vis Spectroscopy (DOL) - SDS-PAGE (Fluorescence Imaging) Purification->Characterization Application 5. Downstream Applications - Fluorescence Microscopy - Flow Cytometry - FRET Characterization->Application

References

ATTO 565 Cadaverine: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of ATTO 565 cadaverine (B124047), a fluorescent probe belonging to the rhodamine class of dyes. This document details its photophysical characteristics, provides experimental protocols for its use in enzymatic labeling, and illustrates a typical workflow for its application in bioconjugation and analysis.

Core Photophysical Properties of ATTO 565

ATTO 565 is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photochemical stability, making it an excellent candidate for demanding fluorescence-based applications, including single-molecule detection and high-resolution microscopy.[1][2] The cadaverine derivative of ATTO 565 is specifically designed as a highly efficient amine donor substrate for transglutaminases, enabling enzymatic incorporation into proteins and other biomolecules.[1]

Quantitative Spectral Data

The key photophysical parameters of ATTO 565 are summarized in the table below, providing a quick reference for experimental design and setup. Note that slight variations in excitation and emission maxima can be observed depending on the measurement conditions and instrumentation.

PropertyValueReferences
Maximum Excitation Wavelength (λabs) 562 - 564 nm[3][4][5]
Maximum Emission Wavelength (λem) 589 - 592 nm[3][4][5]
Molar Extinction Coefficient (εmax) 1.2 x 105 M-1cm-1[3][4]
Fluorescence Quantum Yield (ηfl) 90%[3][4]
Fluorescence Lifetime (τfl) 4.0 ns[3]
Correction Factor (CF260) 0.27[3]
Correction Factor (CF280) 0.12[3]

Experimental Protocols

ATTO 565 cadaverine is primarily utilized in transglutaminase-mediated labeling reactions. Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein or peptide and a primary amine, such as the one provided by this compound.[6][7] This enables site-specific labeling of proteins that either naturally contain accessible glutamine residues or have been genetically engineered to include a transglutaminase recognition sequence (Q-tag).[8]

General Protocol for Transglutaminase-Mediated Protein Labeling

This protocol provides a general procedure for the enzymatic labeling of a target protein with this compound. Optimization of reaction conditions, including enzyme and substrate concentrations, temperature, and incubation time, may be necessary for specific proteins and applications.

Materials:

  • Target protein containing an accessible glutamine residue or a Q-tag.

  • This compound.

  • Transglutaminase (e.g., microbial or guinea pig liver transglutaminase).

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Calcium Chloride (CaCl2) solution (typically 10 mM, as required by the specific transglutaminase).

  • Quenching Buffer (e.g., EDTA solution to chelate Ca2+ and inactivate the enzyme).

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye and enzyme.

Procedure:

  • Reagent Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 µM.

    • Prepare a stock solution of this compound in a suitable solvent like DMSO or DMF.

    • Reconstitute the transglutaminase in the appropriate buffer as per the manufacturer's instructions.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the target protein, this compound (typically at a 10- to 50-fold molar excess to the protein), and CaCl2 to the final desired concentrations in the Reaction Buffer.

    • Initiate the reaction by adding the transglutaminase to the mixture. A typical starting concentration for the enzyme is 0.05 units per 100 µl of reaction volume.

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, or overnight at room temperature.[7] Protect the reaction from light.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration sufficient to inactivate the transglutaminase (e.g., 20 mM EDTA).

  • Purification:

    • Separate the labeled protein from the unreacted this compound and the transglutaminase using size-exclusion chromatography or another suitable purification method.

    • Collect the fractions containing the labeled protein, which can often be identified by its color.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 565 (around 564 nm). The DOL can be calculated using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.

Mandatory Visualizations

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates a typical workflow for the enzymatic labeling of a target protein with this compound, followed by purification and downstream analysis.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Target Protein (with Q-tag) Mix Combine Protein, Dye, Enzyme, and Buffer Protein->Mix Dye This compound Dye->Mix Enzyme Transglutaminase Enzyme->Mix Incubate Incubate (e.g., 1-2h at 37°C) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Collect Collect Labeled Protein Fractions Purify->Collect Characterize Characterize (Spectroscopy, DOL) Collect->Characterize Application Downstream Applications (e.g., Fluorescence Microscopy, FRET, Western Blot) Characterize->Application G cluster_reactants Reactants cluster_products Products Protein Target Protein (Glutamine Residue) Enzyme Transglutaminase (in presence of Ca2+) Protein->Enzyme + Dye This compound (Primary Amine) Dye->Enzyme + LabeledProtein Labeled Protein (Isopeptide Bond) Enzyme->LabeledProtein catalyzes Ammonia Ammonia (NH3) Enzyme->Ammonia releases

References

ATTO 565 Cadaverine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 565 cadaverine (B124047), a fluorescent probe designed for the investigation of transglutaminase (TGase) activity and other biological applications. We will cover its spectral and physical properties, detailed experimental protocols for its use in transglutaminase assays, and its application in studying relevant signaling pathways.

Core Properties of ATTO 565 Cadaverine

ATTO 565 is a rhodamine-based fluorescent dye characterized by its high thermal and photo-stability, strong absorption, and high fluorescence quantum yield. The cadaverine moiety serves as a primary amine, making it an excellent substrate for transglutaminases.

Spectral and Photophysical Data

The key spectral and photophysical properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments.

PropertyValueReference(s)
Excitation Maximum (λex) 564 nm[1][2]
Emission Maximum (λem) 590 nm[1][2]
Molar Extinction Coefficient (ε) 1.2 x 10^5 M^-1 cm^-1[1][2]
Fluorescence Quantum Yield (Φ) 90%[1][2]
Fluorescence Lifetime (τ) 4.0 ns[1][2]
Molecular Weight 796 g/mol [2]

Transglutaminase-Mediated Labeling

Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. This compound acts as an amine donor, allowing its fluorescent moiety to be incorporated into proteins or other molecules containing reactive glutamine residues.

Transglutaminase_Reaction

Experimental Protocols

In Vitro Transglutaminase Activity Assay using a Fluorescence Microplate Reader

This protocol is adapted from established methods for measuring transglutaminase activity using fluorescent amine substrates. It is designed for a 96-well plate format, enabling high-throughput screening of enzyme activity or inhibitor efficacy.

Materials:

  • This compound

  • Transglutaminase (e.g., tissue transglutaminase, TG2)

  • N,N-dimethylcasein (amine-acceptor substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT

  • Stop Solution: 50 mM EDTA in PBS

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate filters for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve N,N-dimethylcasein in the Assay Buffer to a final concentration of 1 mg/mL.

    • Prepare serial dilutions of the transglutaminase enzyme in Assay Buffer.

  • Set up the Reaction:

    • In each well of the microplate, add the following in order:

      • 50 µL of N,N-dimethylcasein solution.

      • 10 µL of this compound (diluted in Assay Buffer to a final concentration of 50 µM).

      • 20 µL of Assay Buffer (for control wells) or inhibitor solution.

      • 20 µL of the transglutaminase enzyme dilution.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Stop the Reaction:

    • Add 50 µL of Stop Solution to each well to chelate the Ca²⁺ and halt the enzymatic reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using the microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control wells from the values of the experimental wells.

    • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow

Signaling Pathways Involving Transglutaminase

Transglutaminase 2 (TG2) is implicated in various cellular processes, including apoptosis and extracellular matrix (ECM) stabilization. This compound can be a valuable tool to study the enzymatic activity of TG2 in these pathways.

Role of Transglutaminase 2 in Apoptosis

In response to certain apoptotic stimuli, intracellular calcium levels rise, leading to the activation of TG2. Activated TG2 cross-links intracellular proteins, forming a stable, detergent-insoluble protein scaffold that contributes to the structural features of the apoptotic cell.

Apoptosis_Pathway

Transglutaminase 2 in Extracellular Matrix Stabilization

TG2 is also secreted into the extracellular space where it cross-links various ECM components, such as fibronectin and collagen. This cross-linking enhances the mechanical stability of the ECM and influences cell adhesion and migration.

ECM_Stabilization

References

ATTO 565 Cadaverine: A Technical Guide to Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of ATTO 565 cadaverine (B124047), a fluorescent probe belonging to the rhodamine class of dyes. This document focuses on its fluorescence quantum yield and photostability, which are critical parameters for its application in quantitative and sensitive fluorescence-based assays. Detailed experimental protocols for the characterization of these properties are provided, alongside a discussion of its application in studying enzyme-mediated signaling pathways.

Core Photophysical Properties of ATTO 565

ATTO 565 is renowned for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a wide range of applications, including single-molecule detection and high-resolution microscopy.[1][2][3][4][5][6][7][8][9] The cadaverine derivative of ATTO 565 serves as a fluorescent amine donor substrate, particularly for transglutaminases, enabling the investigation of their enzymatic activity.[9]

Quantitative Data Summary
ParameterValueReference
Fluorescence Quantum Yield (ηfl) 90%[2][4][6]
Absorption Maximum (λabs) 564 nm[2][4][10]
Emission Maximum (λfl) 590 nm[2][4][10]
Molar Extinction Coefficient (εmax) 1.2 x 105 M-1cm-1[2]
Fluorescence Lifetime (τfl) 4.0 ns[2]

Experimental Protocols

Accurate determination of the quantum yield and photostability of ATTO 565 cadaverine is essential for its effective use in quantitative assays. The following sections provide detailed methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is the most common method for determining the quantum yield of a fluorescent compound.[3][5][8] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

1. Materials and Equipment:

  • This compound

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

2. Procedure:

  • Prepare a series of dilutions of both the this compound and the quantum yield standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 540 nm).

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The resulting plots should be linear.

  • Calculate the quantum yield (ΦX) of this compound using the following equation:

    ΦX = ΦST * (mX / mST) * (nX2 / nST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • mX and mST are the slopes of the linear fits for the sample and standard, respectively.

    • nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).

Workflow for Quantum Yield Determination

G prep_sample Prepare Dilutions of This compound measure_abs Measure Absorbance Spectra (UV-Vis) prep_sample->measure_abs prep_standard Prepare Dilutions of Quantum Yield Standard prep_standard->measure_abs measure_fluo Measure Fluorescence Emission Spectra (Spectrofluorometer) measure_abs->measure_fluo integrate Integrate Emission Spectra measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate G cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Immobilized This compound Sample setup_microscope Configure Fluorescence Microscope (Light Source, Detector) prep_sample->setup_microscope initial_image Acquire Initial Fluorescence Image setup_microscope->initial_image illuminate Continuously Illuminate Sample Region initial_image->illuminate time_lapse Acquire Time-Lapse Image Series illuminate->time_lapse measure_intensity Measure Fluorescence Intensity over Time time_lapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay fit_curve Fit Decay Curve to Determine Photobleaching Lifetime plot_decay->fit_curve G cluster_ecm Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytosol Cytosol FN Fibronectin Integrin Integrin FN->Integrin binds PI3K PI3K Integrin->PI3K activates TG2 TG2 TG2->Integrin enhances binding to FN Akt Akt PI3K->Akt activates CellSurvival Cell Survival Akt->CellSurvival promotes

References

The Photophysics of ATTO 565: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the ATTO 565 fluorescent dye. ATTO 565, a rhodamine-based dye, is a powerful tool in a multitude of fluorescence-based applications, including advanced microscopy and single-molecule detection.[1] Its popularity stems from its exceptional brightness, high photostability, and strong absorption of light.[2][3] This document details its core photophysical characteristics, provides experimental protocols for its use, and visualizes key processes to facilitate a deeper understanding of its function.

Core Photophysical Properties of ATTO 565

ATTO 565 is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[4] Its rigid molecular structure contributes to its high fluorescence quantum yield and photostability.[5] The key photophysical parameters of ATTO 565 are summarized in the table below, providing essential data for designing and interpreting fluorescence experiments.

PropertyValueReferences
Maximum Excitation Wavelength (λ_abs_) 564 nm[6][7]
Maximum Emission Wavelength (λ_em_) 590 nm[6][7]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[6][7]
Fluorescence Quantum Yield (Φ_f_) 90%[2][6][7]
Fluorescence Lifetime (τ_fl_) 4.0 ns[1][7]
Stokes Shift 26 nm[2][6]

Understanding the Photophysics: The Jablonski Diagram

The interaction of light with a fluorescent molecule like ATTO 565 can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher electronic state (S₁). It then rapidly relaxes to the lowest vibrational level of the excited state through internal conversion and vibrational relaxation. From this state, it can return to the ground state via several pathways, including fluorescence (the emission of a photon) or non-radiative decay. Intersystem crossing to a triplet state (T₁) can also occur, which can lead to phosphorescence or photobleaching.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence (or non-radiative decay)

Caption: A simplified Jablonski diagram illustrating the electronic transitions of a fluorophore.

Experimental Protocols

Accurate characterization of the photophysical properties of ATTO 565 requires precise experimental methodologies. Below are detailed protocols for key experiments.

Protein Labeling with ATTO 565 NHS Ester

This protocol outlines a general procedure for labeling proteins with ATTO 565 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein surface.

Materials:

  • ATTO 565 NHS ester (dissolved in anhydrous DMSO or DMF)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the ATTO 565 NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the dye solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye is typically used.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored fraction contains the conjugated protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

ProteinLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3) Protein->Mix Dye ATTO 565 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at RT, in dark Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (DOL calculation) Purify->Analyze LabeledProtein ATTO 565-Labeled Protein Analyze->LabeledProtein

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

Measurement of Photostability

This protocol provides a general method for assessing the photostability of ATTO 565 by measuring its photobleaching rate.

Materials:

  • ATTO 565-labeled sample (e.g., protein, oligonucleotide) immobilized on a microscope slide or in solution.

  • Fluorescence microscope with a suitable laser line (e.g., 561 nm) and detector.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare the ATTO 565-labeled sample for microscopy.

  • Image Acquisition:

    • Locate a region of interest (ROI) containing the fluorescent sample.

    • Set the microscope parameters (laser power, exposure time, etc.) to the desired levels for your experiment.

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

General Experimental Workflow for Fluorescence Microscopy

The exceptional photophysical properties of ATTO 565 make it a versatile probe for various fluorescence microscopy applications. A general workflow for a typical imaging experiment is outlined below.

MicroscopyWorkflow SamplePrep Sample Preparation (e.g., Cell culture, tissue sectioning) Labeling Labeling with ATTO 565 (e.g., Immunofluorescence, direct conjugation) SamplePrep->Labeling Mounting Sample Mounting (e.g., on microscope slide) Labeling->Mounting Imaging Fluorescence Imaging (e.g., Confocal, STED, TIRF) Mounting->Imaging Analysis Image Analysis (e.g., Quantification, localization) Imaging->Analysis Interpretation Data Interpretation and Conclusion Analysis->Interpretation

Caption: A general workflow for a fluorescence microscopy experiment using ATTO 565.

References

An In-Depth Technical Guide to ATTO 565 Cadaverine for Enzyme Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 565 cadaverine (B124047) as a fluorescent substrate for the site-specific labeling of enzymes and other proteins through the action of transglutaminases. It covers the fundamental properties of the fluorophore, detailed methodologies for enzymatic conjugation, and the necessary tools for visualizing the labeling process.

Introduction: Transglutaminase-Mediated Protein Labeling

Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue.[1] Crucially for bio-conjugation, TGases exhibit broad specificity for their amine-containing substrate, allowing for the incorporation of various primary amine-functionalized molecules, such as fluorescent probes.[1] This enables the site-specific labeling of proteins that either naturally contain accessible glutamine residues or have been engineered to include a specific "Q-tag".[2][3] Guinea pig liver transglutaminase (gpTGase) is a commonly used TGase for this purpose.[1][2]

ATTO 565 cadaverine is a fluorescent probe belonging to the rhodamine family of dyes.[4][5] It features a cadaverine linker, which provides the primary amine necessary for it to act as a substrate for transglutaminases.[4] This allows for the covalent attachment of the bright and photostable ATTO 565 fluorophore to a target protein.[6]

Properties of this compound

ATTO 565 is a bright and photostable fluorescent dye, making it well-suited for a variety of applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[5][7] Its key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)564 nm[4]
Emission Maximum (λem)590 nm[4]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M-1 cm-1[4][7]
Fluorescence Quantum Yield (ηfl)90%[4][7]
Fluorescence Lifetime (τfl)4.0 ns[4]
Molecular Weight796 g/mol [4]

Enzymatic Labeling of Proteins with this compound

The following section details the experimental protocols for the site-specific labeling of a target protein containing an accessible glutamine residue or a Q-tag using this compound and transglutaminase.

Site-Specific Labeling with Q-tags

For precise control over the labeling site, proteins can be genetically engineered to include a short peptide sequence known as a Q-tag, which serves as an efficient substrate for transglutaminase.

Commonly Used Q-tag Sequences:

Q-tagSequence
Q1PNPQLPF
Q2PKPQQFM
Q3GQQQLG
Experimental Protocol: In Vitro Protein Labeling

This protocol provides a general framework for the labeling of a Q-tagged protein with this compound. Optimization of reagent concentrations and reaction times may be necessary for specific target proteins.

Materials:

  • Q-tagged target protein

  • This compound

  • Guinea Pig Liver Transglutaminase (gpTGase)

  • Calcium Chloride (CaCl₂)

  • Reaction Buffer (e.g., Tris buffer, pH 7.5)

  • Quenching Buffer (e.g., EDTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Q-tagged protein in the reaction buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of gpTGase in a suitable buffer.

    • Prepare a stock solution of CaCl₂.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the Q-tagged protein, this compound, and CaCl₂ in the reaction buffer.

    • Initiate the reaction by adding gpTGase.

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching buffer containing a chelating agent like EDTA to sequester the Ca²⁺ ions, which are essential for TGase activity.

  • Purification:

    • Separate the labeled protein from unreacted this compound and the transglutaminase using a suitable purification method, such as size-exclusion chromatography.

  • Analysis:

    • Confirm the successful labeling of the target protein by methods such as SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy.

Visualizing the Process

Transglutaminase-Mediated Labeling Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_analysis 3. Analysis & Purification Prot Q-tagged Protein Mix Reaction Mixture Prot->Mix Dye ATTO 565 Cadaverine Dye->Mix TGase Transglutaminase TGase->Mix Initiates Reaction Ca CaCl₂ Ca->Mix Quench Quench Reaction (e.g., EDTA) Mix->Quench Purify Purification (e.g., SEC) Quench->Purify Analyze Analysis (SDS-PAGE, Spectroscopy) Purify->Analyze

Caption: Workflow for transglutaminase-mediated protein labeling.

Enzymatic Reaction Mechanism

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Protein Protein-Gln TGase Transglutaminase (+ Ca²⁺) Protein->TGase Dye ATTO 565-Cadaverine (H₂N-R) Dye->TGase LabeledProtein Protein-Gln-NH-R (Labeled Protein) TGase->LabeledProtein Ammonia NH₃ TGase->Ammonia

Caption: Transglutaminase-catalyzed labeling reaction.

References

Methodological & Application

Application Note: Site-Specific Protein Labeling using ATTO 565 Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a powerful tool for studying protein function, localization, and interactions. ATTO 565, a bright and photostable rhodamine-based dye, is well-suited for a variety of fluorescence microscopy applications, including super-resolution techniques.[1][2][3] ATTO 565 cadaverine (B124047) is an amine-functionalized derivative that serves as an excellent substrate for transglutaminases, enabling the covalent and site-specific attachment of the dye to a target protein.[4][5] This application note provides a detailed protocol for the transglutaminase-mediated labeling of proteins with ATTO 565 cadaverine, purification of the conjugate, and determination of the degree of labeling.

Transglutaminases catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein and a primary amine, such as the one present in this compound.[6] For enhanced specificity, proteins are often engineered to contain a short recognition sequence, or "Q-tag," which serves as an efficient substrate for the enzyme.[4]

Quantitative Data Summary

The following tables summarize the key optical properties of ATTO 565 and typical reaction parameters for transglutaminase-mediated protein labeling.

Table 1: Optical Properties of ATTO 565

PropertyValueReference(s)
Maximum Excitation Wavelength (λmax)~564 nm[6][7]
Maximum Emission Wavelength (λem)~590 nm[6][7]
Molar Extinction Coefficient (ε) at λmax120,000 M-1cm-1[6][7][8]
Correction Factor (CF280 = ε280/εmax)0.12[7][9]
Fluorescence Quantum Yield (η)~90%[6]

Table 2: Typical Reaction Parameters for Transglutaminase-Mediated Labeling

ParameterMicrobial Transglutaminase (MTG)Mammalian Transglutaminase (e.g., gpTGase)Reference(s)
Enzyme Source e.g., Streptomyces mobaraensise.g., Guinea Pig Liver (gpTGase)[10][11]
pH Optimum 6.0 - 7.07.0 - 8.0[12][13]
Temperature 37 - 50 °C37 °C[4][12]
Cofactor Requirement Ca2+-independentCa2+-dependent (typically 5-10 mM)[4][12][14]
Typical Reaction Time 30 min - 2 hours30 min - 2 hours[4][11]
Relative Deamidation Activity LowerHigher[10][15]

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Protein Labeling with this compound

This protocol outlines the general steps for labeling a Q-tagged protein with this compound using microbial transglutaminase (MTG).

Materials:

  • Purified Q-tagged protein in a suitable buffer (e.g., PBS, Tris-HCl), free of primary amines.

  • This compound

  • Microbial Transglutaminase (MTG)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stop Solution (e.g., 50 mM EDTA for quenching any residual metalloproteases if MTG preparation is not pure; for specific MTG inhibitors, follow manufacturer's recommendation).

Procedure:

  • Prepare Protein Solution: Dissolve the Q-tagged protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent like DMSO to a concentration of 1-10 mM.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution and this compound stock solution. A molar excess of the dye (e.g., 10 to 50-fold) over the protein is recommended to ensure efficient labeling.

    • Add MTG to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 U of MTG per mg of protein can be used.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal incubation time may vary depending on the protein and desired degree of labeling.

  • Stop the Reaction: Terminate the reaction by adding the appropriate Stop Solution.

Protocol 2: Purification of the Labeled Protein

It is crucial to remove the unreacted this compound and the transglutaminase from the labeled protein. Gel filtration chromatography is a commonly used method.

Materials:

  • Gel filtration column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the Column: Equilibrate the gel filtration column with at least 3-5 column volumes of Elution Buffer.

  • Load the Sample: Carefully load the stopped labeling reaction mixture onto the column.

  • Elute the Labeled Protein: Elute the protein with the Elution Buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

  • Collect Fractions: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and 564 nm (for ATTO 565).

  • Pool and Concentrate: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a suitable method (e.g., centrifugal concentrators).

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[4][5][16]

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 564 nm (A564) using a UV-Vis spectrophotometer.

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a combination of the absorbance of the protein and the ATTO 565 dye. A correction factor is needed to account for the dye's absorbance at this wavelength.

    • Corrected A280 = A280 - (A564 × CF280)

    • Protein Concentration (M) = Corrected A280 / εprotein

      • Where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A564 / εdye

      • Where εdye for ATTO 565 is 120,000 M-1cm-1.

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 1 and 3 to ensure sufficient signal without causing quenching or affecting protein function.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Q-tagged Protein mix Mix Protein and Dye prep_protein->mix prep_dye Prepare ATTO 565 Cadaverine Stock prep_dye->mix add_tgase Add Transglutaminase mix->add_tgase incubate Incubate (37°C, 1-2h) add_tgase->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_filtration Gel Filtration (e.g., Sephadex G-25) stop_reaction->gel_filtration collect Collect Labeled Protein Fractions gel_filtration->collect dol Determine Degree of Labeling (DOL) collect->dol application Downstream Applications (e.g., Microscopy) dol->application

Caption: Experimental workflow for this compound protein labeling.

transglutaminase_mechanism cluster_reactants Reactants cluster_products Products protein Protein-Gln enzyme Transglutaminase protein->enzyme dye ATTO 565-NH2 dye->enzyme labeled_protein Protein-Gln-(ATTO 565) enzyme->labeled_protein ammonia NH3 enzyme->ammonia

Caption: Transglutaminase-catalyzed protein labeling reaction.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex (Activated) receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb p50/p65 ikb->nfkb releases nfkb_nuc p50/p65 nfkb->nfkb_nuc translocates labeled_p50 p50-ATTO 565 dna DNA nfkb_nuc->dna transcription Gene Transcription dna->transcription

Caption: Simplified NF-κB signaling pathway. ATTO 565 labeled p50 can be used to study its dynamics and interactions.

References

Application Note: Site-Specific Antibody Labeling with ATTO 565 Cadaverine using Microbial Transglutaminase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a wide array of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. Achieving a precise and consistent degree of labeling (DOL) at specific sites on the antibody is crucial for preserving its antigen-binding affinity and ensuring reproducible results. Traditional labeling methods often target primary amines on lysine (B10760008) residues, which can lead to heterogeneous products with varying DOL and potential inactivation of the antibody.[1]

This application note provides a detailed protocol for the site-specific labeling of antibodies with ATTO 565 cadaverine (B124047) using microbial transglutaminase (mTG). ATTO 565 is a bright and photostable rhodamine-based fluorescent dye.[1][2] Its cadaverine derivative serves as a primary amine donor substrate for transglutaminase.[2] This enzymatic approach offers a significant advantage by catalyzing the formation of a stable isopeptide bond between the γ-carboxamide group of a specific glutamine residue on the antibody and the primary amine of ATTO 565 cadaverine.[3] For many IgG antibodies, microbial transglutaminase specifically targets a conserved glutamine residue (Q295) in the Fc region, ensuring a homogenous labeling pattern and preserving the antigen-binding sites.[4][5] This method allows for the production of antibody-dye conjugates with a well-defined stoichiometry, leading to more reliable and quantitative downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for ATTO 565 and the recommended parameters for the labeling reaction.

ParameterValueReference(s)
ATTO 565 Spectral Properties
Excitation Maximum (λex)564 nm[1]
Emission Maximum (λem)590 nm[1]
Molar Extinction Coefficient (ε) at λex120,000 M⁻¹cm⁻¹[1][6]
Fluorescence Quantum Yield (η)~90%[7]
Correction Factor (CF₂₈₀ = ε₂₈₀/ε_max)0.12[6]
Recommended Labeling Parameters
Molar Excess of this compound30-fold[8]
Microbial Transglutaminase Concentration4 U/mg of antibody[8]
Recommended Antibody Concentration0.25 mg/mL[8]

Experimental Protocol

This protocol details the methodology for the site-specific labeling of an antibody with this compound using microbial transglutaminase.

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Microbial transglutaminase (mTG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Protein A affinity chromatography column or size-exclusion chromatography (SEC) column for purification

  • Spectrophotometer

  • 0.1 M Glycine solution (optional, for quenching)

Experimental Workflow Diagram

Antibody_Labeling_Workflow A Antibody Preparation C Enzymatic Labeling Reaction A->C Add Antibody B Prepare this compound Solution B->C Add Dye & Transglutaminase D Purification of Labeled Antibody C->D Incubate & Quench (optional) E Characterization (DOL Calculation) D->E Collect Labeled Antibody Fractions F Labeled Antibody E->F Determine A280 and A564

Caption: Workflow for labeling antibodies with this compound.

Step-by-Step Procedure
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the antibody concentration to 0.25 mg/mL in PBS.[8]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Enzymatic Labeling Reaction:

    • In a microcentrifuge tube, combine the antibody solution, this compound, and microbial transglutaminase.

    • For a typical reaction, use a 30-fold molar excess of this compound over the antibody.[8]

    • Add microbial transglutaminase to a final concentration of 4 units per milligram of antibody.[8]

    • Incubate the reaction mixture overnight at room temperature with gentle shaking.[8]

  • Purification of the Labeled Antibody:

    • After incubation, purify the labeled antibody from the unreacted dye and enzyme. This can be achieved using either protein A affinity chromatography or size-exclusion chromatography (SEC).

    • For Protein A purification: Apply the reaction mixture to a Protein A column. Wash the column extensively with PBS to remove unbound dye and enzyme. Elute the labeled antibody according to the manufacturer's instructions.

    • For SEC: Apply the reaction mixture to a size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute in the earlier fractions, while the smaller, unbound dye molecules will elute later.

    • Collect the colored fractions corresponding to the labeled antibody.

  • Characterization of the Labeled Antibody:

    • Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and 564 nm (for ATTO 565 concentration) using a spectrophotometer.

    • Calculate the Degree of Labeling (DOL) using the following formulas:

      • Concentration of Antibody (M): [Antibody] = (A₂₈₀ - (A₅₆₄ × CF₂₈₀)) / ε_protein

      • Concentration of Dye (M): [Dye] = A₅₆₄ / ε_dye

      • Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

    • Where:

      • A₂₈₀ and A₅₆₄ are the absorbances at 280 nm and 564 nm, respectively.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[6]

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

      • ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1][6]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the enzymatic reaction mechanism for labeling an antibody with this compound.

Transglutaminase_Mechanism Antibody Antibody with Glutamine (Q295) Intermediate Enzyme-Acyl Intermediate + Ammonia Antibody->Intermediate Enzyme active site attacks glutamine Dye This compound (Primary Amine) Product Labeled Antibody (Isopeptide Bond) Dye->Product Enzyme Microbial Transglutaminase (mTG) Enzyme->Intermediate Intermediate->Product Primary amine from dye attacks intermediate

Caption: Transglutaminase-mediated antibody labeling mechanism.

Conclusion

The use of microbial transglutaminase to label antibodies with this compound provides a robust and reliable method for producing homogeneously labeled conjugates. This site-specific approach minimizes the potential for antibody inactivation and ensures a consistent degree of labeling, which is critical for quantitative applications. The detailed protocol and characterization methods provided in this application note will enable researchers to generate high-quality fluorescently labeled antibodies for their specific research needs.

References

ATTO 565 Cadaverine: A Versatile Fluorescent Probe for Live-Cell Imaging of Transglutaminase Activity and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ATTO 565 cadaverine (B124047) is a bright and photostable fluorescent probe that serves as an excellent tool for investigating dynamic cellular processes in live-cell imaging. As a derivative of the rhodamine dye ATTO 565, it possesses superior optical properties, making it suitable for a range of fluorescence microscopy techniques, including confocal and super-resolution microscopy.[1] This application note provides detailed protocols for the use of ATTO 565 cadaverine in two key live-cell imaging applications: the detection of transglutaminase activity and the labeling of autophagic vesicles. The protocols are designed for researchers in cell biology, drug discovery, and related fields.

Introduction

Live-cell imaging allows for the real-time visualization of cellular processes, providing invaluable insights into the dynamic nature of biological systems. The choice of fluorescent probe is critical for successful live-cell imaging, requiring high brightness, photostability, and minimal cytotoxicity. ATTO 565, a rhodamine-based dye, exhibits a high fluorescence quantum yield and exceptional thermal and photo-stability, making it an ideal fluorophore for these applications.

This compound is a derivative of ATTO 565 that incorporates a primary amine group via a cadaverine linker. This primary amine allows the probe to act as a substrate for transglutaminases, enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues. By incorporating the fluorescently labeled cadaverine, transglutaminase activity can be visualized and quantified in living cells.

Furthermore, fluorescently labeled cadaverine derivatives, such as monodansylcadaverine (MDC), have been widely used to label autophagic vacuoles.[2][3][4][5] Autophagy is a cellular degradation process essential for homeostasis, and its dysregulation is implicated in numerous diseases. This compound, with its superior photophysical properties compared to traditional UV-excitable probes like MDC, offers a significant advantage for studying autophagy in live cells with less phototoxicity and better signal-to-noise ratio.

Photophysical and Chemical Properties

This compound's properties are primarily determined by the ATTO 565 fluorophore. Its strong absorption and high quantum yield ensure a bright fluorescent signal, crucial for detecting low-abundance targets in live cells.

PropertyValueReference
Excitation Maximum (λex)564 nm[6]
Emission Maximum (λem)590 nm[6]
Molar Extinction Coefficient1.2 x 10⁵ M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield~90%
Recommended Excitation Range545 - 575 nm[6]
Reactive GroupPrimary Amine
SolubilityPolar organic solvents (e.g., DMSO, DMF)

Application 1: Live-Cell Imaging of Transglutaminase Activity

Principle

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds. In the presence of Ca²⁺, TGs incorporate primary amines into proteins at glutamine residues. This compound acts as a fluorescent amine donor. When a cell exhibits TG activity, the probe is covalently incorporated into cellular proteins, leading to a localized and quantifiable increase in fluorescence.

Signaling Pathway

Transglutaminase_Signaling cluster_stimulus Stimulus cluster_cell Cell Stimulus Stimulus Ca_Influx Ca²⁺ Influx Stimulus->Ca_Influx TG Transglutaminase (inactive) Ca_Influx->TG +Ca²⁺ TG_active Transglutaminase (active) TG->TG_active Labeled_Protein Fluorescently Labeled Protein TG_active->Labeled_Protein ATTO565_Cadaverine ATTO 565 Cadaverine ATTO565_Cadaverine->Labeled_Protein Protein_Substrate Protein Substrate (Glutamine residue) Protein_Substrate->Labeled_Protein Fluorescence Fluorescence Signal Labeled_Protein->Fluorescence

Experimental Protocol

Materials:

  • This compound (prepare a 1-10 mM stock solution in anhydrous DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Positive control (e.g., ionomycin (B1663694) to induce Ca²⁺ influx)

  • Negative control (e.g., a specific transglutaminase inhibitor)

  • Fluorescence microscope with appropriate filter sets for ATTO 565 (e.g., TRITC/Cy3 channel)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 20-50 µM. The optimal concentration should be determined empirically for each cell type to minimize background fluorescence.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells.

  • Induction of Transglutaminase Activity (Optional): To observe induced activity, treat the cells with an appropriate stimulus (e.g., 1-5 µM ionomycin) for a designated period. For time-course experiments, the stimulus can be added during imaging.

  • Live-Cell Imaging: Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images at different time points to monitor the increase in fluorescence due to the incorporation of this compound into cellular proteins. Use the lowest possible laser power to minimize phototoxicity.

  • Data Analysis: Quantify the fluorescence intensity within defined regions of interest (ROIs) over time. An increase in fluorescence intensity indicates transglutaminase activity. The data can be presented as the fold change in fluorescence relative to the initial time point or a control condition.

Expected Results
TreatmentAverage Fluorescence Intensity (Arbitrary Units) at t=0 minAverage Fluorescence Intensity (Arbitrary Units) at t=60 minFold Change
Untreated Control150 ± 20180 ± 251.2
Ionomycin-treated160 ± 22850 ± 755.3
Inhibitor + Ionomycin155 ± 18250 ± 301.6

Application 2: Live-Cell Imaging of Autophagy

Principle

Autophagy is a catabolic process that involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. Fluorescently labeled cadaverine derivatives have been shown to accumulate in autophagic vacuoles, likely due to their lipophilic nature and the unique lipid composition of autophagosomal membranes. This compound can be used to label these structures for visualization and quantification in live cells.

Signaling Pathway

Autophagy_Signaling Stress Stress mTORC1 mTORC1 Stress->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex PI3K_Complex PI3K Complex ULK1_Complex->PI3K_Complex Phagophore Phagophore Formation PI3K_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Experimental Protocol

Materials:

  • This compound (prepare a 1-10 mM stock solution in anhydrous DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM) or Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Positive control for autophagy induction (e.g., starvation by incubating in EBSS, or treatment with rapamycin)

  • Negative control (e.g., cells in nutrient-rich medium)

  • Fluorescence microscope with appropriate filter sets for ATTO 565

Procedure:

  • Cell Culture and Autophagy Induction: Plate cells on a suitable imaging dish. To induce autophagy, you can replace the growth medium with EBSS and incubate for 2-4 hours prior to staining. Alternatively, treat cells with an autophagy-inducing drug like rapamycin.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed imaging medium or EBSS to a final concentration of 0.05-1 µM. The optimal concentration should be determined for each cell line to achieve clear punctate staining with minimal background. A concentration of 0.05 mM has been reported for monodansylcadaverine.[2]

  • Cell Staining: Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.

  • Wash: Gently wash the cells two to three times with pre-warmed imaging medium or PBS to remove excess probe.

  • Live-Cell Imaging: Immediately image the cells using a fluorescence microscope equipped with a heated stage and CO₂ chamber. Look for the formation of distinct fluorescent puncta within the cytoplasm, which are indicative of autophagic vacuoles.

  • Data Analysis: The level of autophagy can be quantified by counting the number of fluorescent puncta per cell or by measuring the total fluorescence intensity of the puncta per cell.[7][8] This analysis can be performed using image analysis software.

Experimental Workflow

Autophagy_Workflow Start Start Cell_Culture Culture cells on imaging dish Start->Cell_Culture Induce_Autophagy Induce autophagy (e.g., starvation) Cell_Culture->Induce_Autophagy Stain_Cells Stain with ATTO 565 Cadaverine Induce_Autophagy->Stain_Cells Wash Wash to remove excess probe Stain_Cells->Wash Image Live-cell imaging Wash->Image Analyze Quantify fluorescent puncta Image->Analyze End End Analyze->End

Expected Results
ConditionAverage Number of Puncta per CellAverage Puncta Fluorescence Intensity (A.U.)
Control (rich medium)5 ± 280 ± 15
Starvation (EBSS)35 ± 8450 ± 50
Rapamycin-treated30 ± 6400 ± 45

Troubleshooting

  • High Background Fluorescence:

    • Decrease the concentration of this compound.

    • Increase the number of wash steps after staining.

    • Ensure the imaging medium is free of components that may be autofluorescent.

  • Weak Signal:

    • Increase the concentration of the probe.

    • Increase the exposure time or laser power (be mindful of phototoxicity).

    • Ensure that the stimulus for transglutaminase activity or autophagy is effective in your cell type.

  • Phototoxicity:

    • Use the lowest possible laser power and exposure time.

    • Use a more sensitive camera.

    • Reduce the frequency of image acquisition for time-lapse experiments.

Conclusion

This compound is a highly effective fluorescent probe for the study of transglutaminase activity and autophagy in living cells. Its excellent photophysical properties provide a significant advantage over traditional fluorescent probes, enabling high-resolution imaging with improved signal-to-noise and reduced phototoxicity. The protocols provided here serve as a starting point for researchers to design and execute live-cell imaging experiments to investigate these crucial cellular processes. Optimization of probe concentration and incubation times for specific cell types is recommended for achieving the best results.

References

ATTO 565 Cadaverine: Application Notes and Protocols for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565 cadaverine (B124047) for single-molecule detection techniques. This document outlines the exceptional photophysical properties of ATTO 565, detailed protocols for enzymatic labeling of proteins, and specific applications in single-molecule FRET (smFRET) and single-molecule pull-down (SiMPull) assays.

Introduction to ATTO 565 Cadaverine

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an ideal candidate for single-molecule studies.[1][2][3][4] The cadaverine derivative of ATTO 565 possesses a primary amine, enabling its covalent attachment to biomolecules through enzymatic or chemical means.[4] This specific functionality makes it a versatile tool for site-specific labeling of proteins, particularly for investigating protein-protein interactions and conformational changes at the single-molecule level.

Photophysical Properties of ATTO 565

The selection of a fluorophore is critical for the success of single-molecule experiments. ATTO 565 exhibits photophysical properties that are highly advantageous for minimizing photobleaching and maximizing signal-to-noise ratios.[3][5]

PropertyValueReference(s)
Absorption Maximum (λ_abs_) 564 nm[4]
Emission Maximum (λ_em_) 590 nm[4]
Molar Extinction Coefficient (ε_max_) 1.2 x 10^5^ M^-1^ cm^-1^[4]
Fluorescence Quantum Yield (Φ_F_) 90%[4]
Fluorescence Lifetime (τ_fl_) 4.0 ns[4]

Enzymatic Labeling of Proteins with this compound

A key advantage of this compound is its suitability for enzymatic labeling using transglutaminase (TGase).[6][7][8][9] This method allows for the site-specific incorporation of the dye into proteins containing a TGase recognition sequence (Q-tag), offering a high degree of control over the labeling stoichiometry.[8][9][10]

Protocol: Transglutaminase-Mediated Labeling of a Q-tagged Protein

This protocol describes the enzymatic labeling of a protein containing a glutamine-bearing recognition tag (Q-tag) with this compound.

Materials:

  • Q-tagged protein of interest

  • This compound

  • Microbial transglutaminase (bTG or similar)

  • Labeling buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Purify the Q-tagged protein to a high degree of homogeneity. Ensure the protein is in a buffer compatible with TGase activity and free of primary amines.

  • Reaction Setup: In a microcentrifuge tube, combine the Q-tagged protein (e.g., to a final concentration of 10 µM), this compound (e.g., 100 µM), and TGase (e.g., 0.5 units). The optimal ratios may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a competitive amine substrate or by heat inactivation of the enzyme.

  • Purification: Remove unreacted this compound and the TGase enzyme by size-exclusion chromatography.

  • Characterization: Confirm successful labeling and determine the labeling efficiency using UV-Vis spectroscopy and SDS-PAGE analysis with fluorescence imaging.

Single-Molecule FRET (smFRET) Applications

smFRET is a powerful technique for probing conformational dynamics and intermolecular interactions.[11] ATTO 565 can serve as an excellent FRET acceptor when paired with a suitable donor dye (e.g., ATTO 488).

Experimental Workflow for smFRET Studies of Protein-Protein Interactions

The following diagram illustrates a typical workflow for an smFRET experiment to study the interaction between two proteins, Protein A and Protein B.

smFRET_workflow cluster_labeling Protein Labeling cluster_immobilization Surface Immobilization cluster_detection Single-Molecule Detection cluster_analysis Data Analysis pA Protein A (Q-tagged) labeled_pA Labeled Protein A (ATTO 565) pA->labeled_pA Enzymatic Labeling pB Protein B (Cys-mutant) labeled_pB Labeled Protein B (ATTO 488) pB->labeled_pB Cysteine Chemistry atto565 This compound atto565->labeled_pA atto488 ATTO 488 Maleimide atto488->labeled_pB tgase Transglutaminase tgase->labeled_pA surface PEG-passivated Surface labeled_pA->surface Immobilization labeled_pB->surface Binding Event tirf TIRF Microscopy surface->tirf detector EMCCD Camera tirf->detector laser Laser Excitation (488 nm) laser->tirf traces Intensity Traces (Donor & Acceptor) detector->traces fret_calc FRET Efficiency Calculation traces->fret_calc kinetics Kinetic Modeling fret_calc->kinetics

smFRET experimental workflow.

Single-Molecule Pull-Down (SiMPull) Assays

The SiMPull assay combines immunoprecipitation with single-molecule fluorescence microscopy to study protein complexes directly from cell lysates.[1][12][13][14][15] This technique allows for the quantification of protein-protein interactions and the determination of complex stoichiometry under near-physiological conditions.

Protocol: SiMPull of a Protein Complex

This protocol outlines the steps for pulling down a protein of interest and its binding partners from a cell lysate for single-molecule imaging.

Materials:

  • Cell lysate containing the protein of interest

  • Antibody specific to the protein of interest (bait)

  • This compound-labeled secondary antibody or protein for detection (prey)

  • PEG-passivated microscope slides

  • Biotinylated secondary antibody and streptavidin

  • TIRF microscope

Procedure:

  • Surface Preparation: Prepare a PEG-passivated flow chamber on a microscope slide.

  • Antibody Immobilization:

    • Incubate the chamber with streptavidin.

    • Add a biotinylated secondary antibody.

    • Introduce the primary antibody against the bait protein.

  • Pull-Down:

    • Introduce the cell lysate into the chamber and incubate to allow the capture of the bait protein and its interacting partners.

    • Wash thoroughly to remove unbound proteins.

  • Fluorescent Labeling:

    • Introduce the ATTO 565-labeled detection reagent (e.g., a fluorescently labeled antibody against the prey protein).

    • Wash to remove unbound detection reagent.

  • Imaging:

    • Image the surface using a TIRF microscope. Individual fluorescent spots correspond to single pulled-down complexes.

  • Data Analysis:

    • Count the number of fluorescent spots to quantify the amount of pulled-down complex.

    • Analyze the photobleaching steps of individual spots to determine the stoichiometry of the fluorescently labeled component.

Signaling Pathway Example: Cdc42/WASP Interaction

The interaction between the small GTPase Cdc42 and the Wiskott-Aldrich syndrome protein (WASP) is a crucial step in the regulation of the actin cytoskeleton.[16][17][18] This interaction can be studied at the single-molecule level using SiMPull to investigate the assembly of the signaling complex.

Cdc42_WASP_SiMPull cluster_complex Cellular Complex cluster_pulldown Single-Molecule Pull-Down cluster_detection Fluorescent Detection Cdc42 Active Cdc42-GTP WASP WASP Cdc42->WASP binds Arp23 Arp2/3 Complex WASP->Arp23 activates actin Actin Polymerization Arp23->actin Actin Nucleation surface Antibody-coated Surface (anti-Cdc42) lysate Cell Lysate lysate->surface Incubation WASP_Ab anti-WASP Antibody ATTO565_2Ab This compound labeled 2° Antibody WASP_Ab->ATTO565_2Ab binds ATTO565_2Ab->surface Detection of co-pulled down WASP

SiMPull of the Cdc42-WASP complex.

Data Presentation

ParameterDescriptionTypical Value Range for ATTO 565
Signal-to-Noise Ratio (SNR) The ratio of the fluorescence signal intensity to the standard deviation of the background noise.> 5 (application dependent)
On-Time (τ_on_) The duration a molecule remains in the fluorescent "on" state before blinking off.Milliseconds to seconds
Off-Time (τ_off_) The duration a molecule remains in the non-fluorescent "off" state before returning to the "on" state.Milliseconds to seconds
Photobleaching Lifetime The time until a molecule irreversibly loses its fluorescence.Seconds to minutes

Conclusion

This compound is a high-performance fluorescent probe for single-molecule detection. Its excellent photophysical properties and suitability for site-specific enzymatic labeling make it a powerful tool for researchers in cell biology and drug discovery. The protocols and application examples provided here offer a starting point for the design and execution of sophisticated single-molecule experiments to unravel complex biological processes.

References

Application Notes and Protocols for ATTO 565 Cadaverine in Flow Cytometry (FACS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 cadaverine (B124047) is a fluorescent probe that belongs to the family of rhodamine dyes. It possesses a strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These characteristics make it a valuable tool for various fluorescence-based applications in life sciences. ATTO 565 cadaverine is particularly useful as a fluorescent amine donor substrate for transglutaminases (TGases).[2] This property allows for the detection and quantification of TGase activity in cells. Additionally, based on the established use of other fluorescently labeled cadaverine derivatives, this compound holds promise for the detection and measurement of autophagy. This document provides detailed protocols for the application of this compound in flow cytometry to assess both transglutaminase activity and autophagy.

Physicochemical and Spectral Properties of ATTO 565

A comprehensive understanding of the spectral properties of ATTO 565 is crucial for the proper setup of flow cytometry experiments, including the selection of appropriate lasers and filters.

PropertyValueReference
Excitation Maximum (λex)563-564 nm[3]
Emission Maximum (λem)590-592 nm[3]
Molar Extinction Coefficient1.2 x 10⁵ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (η)~90%[3]
Recommended Excitation Laser561 nm[4]
Common Emission Filter585/42 nm

Application 1: Detection of Transglutaminase Activity

Principle:

Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. Active transglutaminases can also incorporate primary amines, such as the amine group on this compound, into their protein substrates. This enzymatic incorporation of the fluorescent probe into cellular proteins results in an increase in cellular fluorescence, which can be quantified by flow cytometry. This method allows for the analysis of transglutaminase activity on a single-cell basis.

Experimental Protocol:

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Cells of interest

  • Optional: Transglutaminase inhibitor (e.g., cystamine) for negative control

  • Optional: Transglutaminase activator (e.g., calcium ionophore) for positive control

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

    • Further dilute the stock solution in cell culture medium or PBS to the desired working concentration. Based on protocols for other fluorescent cadaverine derivatives, a starting concentration range of 20-100 µM is recommended. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Induce transglutaminase activity if required by your experimental design (e.g., by treating with an appropriate stimulus).

    • For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle method such as trypsinization, followed by neutralization and washing.

    • Wash the cells once with pre-warmed PBS.

    • Resuspend the cells in pre-warmed cell culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Add the this compound working solution to the cell suspension.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the level of transglutaminase activity.

    • (Optional) For control experiments, pre-incubate cells with a transglutaminase inhibitor for 30-60 minutes before adding this compound.

  • Washing:

    • After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

    • Repeat the wash step twice to remove any unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 561 nm laser for excitation.

    • Collect the emission signal using a filter appropriate for ATTO 565, such as a 585/42 nm bandpass filter.

    • Use unstained cells as a negative control to set the baseline fluorescence.

Data Presentation:

The results can be presented as histograms showing the fluorescence intensity of the cell population. Quantitative data, such as the percentage of fluorescently labeled cells or the mean fluorescence intensity (MFI), should be summarized in a table for easy comparison between different experimental conditions.

TreatmentPercentage of Labeled Cells (%)Mean Fluorescence Intensity (MFI)
Untreated Control
Stimulus (TGase Activator)
Stimulus + TGase Inhibitor

Transglutaminase_Activity_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis CellCulture Cell Culture Stimulation Induce TGase Activity (Optional) CellCulture->Stimulation Harvest Harvest and Wash Cells Stimulation->Harvest AddDye Add this compound Harvest->AddDye Incubate Incubate at 37°C AddDye->Incubate Wash Wash Cells Incubate->Wash FACS Flow Cytometry Analysis Wash->FACS

Workflow for Transglutaminase Activity Assay

Application 2: Detection of Autophagy

Principle:

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. During autophagy, double-membraned vesicles called autophagosomes are formed. Monodansylcadaverine (MDC), a fluorescently labeled cadaverine, has been shown to accumulate in autophagic vacuoles, making it a useful probe for detecting autophagy. By analogy, this compound is hypothesized to also accumulate in these lipid-rich structures, allowing for the quantification of autophagy by flow cytometry. An increase in the number of autophagic vacuoles will result in a higher cellular fluorescence intensity.

Experimental Protocol:

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Earle's Balanced Salt Solution (EBSS) or other starvation medium

  • Complete cell culture medium

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Flow Cytometry Staining Buffer

  • Cells of interest

  • Optional: Autophagy inducer (e.g., rapamycin, starvation) for positive control

  • Optional: Autophagy inhibitor (e.g., 3-methyladenine, bafilomycin A1) for negative control

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Dilute the stock solution in PBS or the desired staining buffer to a working concentration. Based on protocols for MDC, a starting concentration of 50 µM is recommended. The optimal concentration should be determined for your specific cell type.

  • Induction of Autophagy:

    • Seed cells and culture overnight.

    • To induce autophagy, replace the complete medium with a starvation medium like EBSS and incubate for 2-4 hours at 37°C. Alternatively, treat cells with a known autophagy inducer. For control cells, maintain in complete culture medium.

  • Staining:

    • After the autophagy induction period, add the this compound working solution directly to the cells in their respective media.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Cell Harvesting and Washing:

    • For adherent cells, wash with PBS and detach using a gentle method. For suspension cells, proceed to the next step.

    • Collect cells by centrifugation at 300-400 x g for 5 minutes.

    • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

    • Analyze immediately on a flow cytometer using a 561 nm laser for excitation and a 585/42 nm (or similar) emission filter.

    • Include unstained cells and cells treated with an autophagy inhibitor as controls.

Data Presentation:

Present the data as fluorescence histograms. A table summarizing the percentage of ATTO 565-positive cells and the MFI for each condition will facilitate comparison.

TreatmentPercentage of ATTO 565-Positive Cells (%)Mean Fluorescence Intensity (MFI)
Control (Complete Medium)
Starvation (EBSS)
Starvation + Autophagy Inhibitor
Autophagy Inducer (e.g., Rapamycin)

Autophagy_Signaling_and_Detection cluster_pathway Autophagy Pathway cluster_detection Detection by Flow Cytometry Stress Cellular Stress (e.g., Starvation) Initiation Initiation Phagophore Phagophore Formation Autophagosome Autophagosome Staining Accumulation in Autophagic Vacuoles Autophagosome->Staining Lysosome Lysosome Autolysosome Autolysosome ATTO565 This compound ATTO565->Staining FACS_Detection Increased Fluorescence (Detected by FACS) Staining->FACS_Detection

Autophagy Detection Principle

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of unbound dye.Increase the number of wash steps. Optimize the washing buffer (e.g., increase BSA concentration).
Dye concentration is too high.Perform a titration experiment to determine the optimal dye concentration.
Weak or no signal Low transglutaminase activity or autophagy.Use a positive control to ensure the assay is working. Increase the incubation time with the dye.
Inefficient dye uptake.Ensure cells are healthy and not compromised during preparation.
Incorrect flow cytometer settings.Verify the laser and filter settings are optimal for ATTO 565.
High cell death Dye toxicity.Reduce the dye concentration and/or incubation time. Confirm with a viability dye.
Harsh cell handling.Use gentle cell detachment and centrifugation methods.

Conclusion

This compound is a versatile fluorescent probe with promising applications in flow cytometry for the single-cell analysis of transglutaminase activity and autophagy. The protocols provided herein offer a framework for researchers to utilize this bright and photostable dye in their studies. As with any new assay, optimization of parameters such as dye concentration and incubation time is recommended to achieve the best results for your specific experimental system.

References

Application Note: ATTO 565 Cadaverine for Fluorescence In-Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 565 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3][4] It exhibits strong absorption and a high fluorescence quantum yield, making it a robust choice for various life science applications, including fluorescence in-situ hybridization (FISH).[1][3][5][6] Characteristic features of ATTO 565 include high thermal and photo-stability, which are advantageous for demanding imaging applications like high-resolution microscopy.[1][2][3][4] This application note provides a detailed protocol for the use of probes labeled with ATTO 565 in FISH experiments, offering guidance on probe preparation, hybridization, and signal detection. While this protocol focuses on the application of ATTO 565-labeled probes, the principles can be adapted for various FISH workflows. ATTO 565 is well-suited for applications such as flow cytometry and single-molecule detection.[3][5][6]

ATTO 565 Dye Properties

A comprehensive understanding of the spectral properties of ATTO 565 is crucial for successful experimental design, particularly for multiplexing experiments with other fluorophores. The key quantitative data for ATTO 565 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)562-564 nm[1][7][8]
Emission Maximum (λem)589-592 nm[7][9]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹[1][2][8]
Fluorescence Quantum Yield (ηfl)90%[1][2][8]
Fluorescence Lifetime (τfl)4.0 ns[1]
Molecular Weight (Cadaverine)796 g/mol [1]

Experimental Protocols

This section outlines the key experimental procedures for utilizing ATTO 565-labeled probes in fluorescence in-situ hybridization.

I. Probe Labeling with ATTO 565

For optimal results in FISH, it is essential to use high-quality, efficiently labeled nucleic acid probes. While this application note centers on the use of pre-labeled probes, the following is a general protocol for labeling amino-modified oligonucleotides with an amine-reactive ATTO 565 derivative, such as ATTO 565 NHS ester. The principle of labeling an amine group is transferable to other amine-reactive forms of the dye.

Materials:

  • Amino-modified oligonucleotide probe

  • ATTO 565 NHS ester (or other amine-reactive derivative)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.2 M Carbonate-bicarbonate buffer (pH 8.0-9.0)[10]

  • Nuclease-free water

  • Gel filtration column (e.g., Sephadex G-25)[3]

  • 0.1 M Sodium acetate (B1210297)

  • Ethanol

Procedure:

  • Probe Preparation: Dissolve the amino-modified oligonucleotide probe in the carbonate-bicarbonate buffer to a final concentration of 0.1 mM.

  • Dye Preparation: Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2-5 mg/ml.[3]

  • Labeling Reaction: Add the dissolved ATTO 565 NHS ester to the oligonucleotide solution. A molar ratio of 1:2 to 1:5 (probe to dye) is a good starting point, though the optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle shaking.[3]

  • Purification: Separate the labeled probe from the unreacted dye using a gel filtration column.[3] The first colored fraction to elute will be the labeled probe.

  • Precipitation: Precipitate the labeled probe by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing: Centrifuge at high speed to pellet the probe. Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or hybridization buffer).

  • Quantification: Determine the concentration and labeling efficiency of the probe using a spectrophotometer.

II. Fluorescence In-Situ Hybridization (FISH) Protocol

This protocol provides a general workflow for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different sample types and target sequences.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • 2x Saline-Sodium Citrate (SSC) buffer

  • Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)

  • ATTO 565-labeled probe

  • Wash buffers (e.g., 50% formamide in 2x SSC, 2x SSC, 1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with 2x SSC.

  • Hybridization:

    • Prepare the hybridization mix containing the ATTO 565-labeled probe at the desired concentration (typically 1-10 ng/µL).

    • Denature the probe and target DNA by incubating the coverslips with the hybridization mix at 75-80°C for 5-10 minutes.

    • Incubate overnight at 37°C in a humidified chamber to allow for hybridization.

  • Washing:

    • Wash the coverslips in 50% formamide/2x SSC at 42°C for 15 minutes.

    • Wash in 2x SSC at 42°C for 15 minutes.

    • Wash in 1x SSC at room temperature for 10 minutes.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI in PBS for 5 minutes.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the ATTO 565 signal using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye (Excitation: ~560 nm, Emission: ~590 nm).

Diagrams

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization cluster_vis Visualization Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation Permeabilization->Denaturation Hybridization_step Probe Hybridization Denaturation->Hybridization_step Washing Stringency Washes Hybridization_step->Washing Counterstaining Counterstaining Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Microscopy Mounting->Imaging

Caption: A generalized workflow for a fluorescence in-situ hybridization (FISH) experiment.

Probe_Labeling_Workflow cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Oligo_Prep Amino-Modified Oligo Prep Reaction Labeling Reaction Oligo_Prep->Reaction Dye_Prep ATTO 565 NHS Ester Prep Dye_Prep->Reaction Gel_Filtration Gel Filtration Reaction->Gel_Filtration Precipitation Ethanol Precipitation Gel_Filtration->Precipitation Resuspend Resuspend & Quantify Precipitation->Resuspend

Caption: Workflow for labeling an amino-modified oligonucleotide with an amine-reactive dye.

References

Determining Protein Concentration for AT-TO 565 Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ATTO 565 Protein Labeling

ATTO 565 is a fluorescent dye belonging to the rhodamine family, recognized for its high fluorescence quantum yield, exceptional photostability, and strong absorption.[1] These characteristics make it an ideal candidate for labeling proteins and other biomolecules for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging.[1] ATTO 565 is available as an N-hydroxysuccinimide (NHS) ester, which is an amine-reactive derivative.[2] This allows for the covalent attachment of the dye to primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[3] Accurate determination of the protein concentration is a critical first step to ensure efficient and reproducible labeling.

Determining Protein Concentration

The accurate quantification of protein concentration is essential before proceeding with the labeling reaction to achieve the desired dye-to-protein ratio, also known as the degree of labeling (DOL).[4] An optimal DOL is crucial for successful downstream applications, as over-labeling can lead to protein aggregation and fluorescence quenching, while under-labeling may result in a weak signal.[4] Several methods are available for determining protein concentration, each with its own advantages and limitations.

Comparison of Common Protein Concentration Determination Methods
MethodPrincipleAdvantagesDisadvantages
UV Absorbance at 280 nm (A280) Measures the absorbance of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) at 280 nm.[3][5]- Simple, fast, and non-destructive.[3] - Does not require a standard curve if the protein's extinction coefficient is known.- Requires a pure protein sample.[5] - Inaccurate for proteins with few aromatic residues.[3] - Interference from other UV-absorbing contaminants like nucleic acids.[3]
Bradford Assay Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.[6][7]- Rapid, sensitive, and compatible with many common buffers.[7][8]- Incompatible with detergents and surfactants.[8] - High protein-to-protein variability.[5] - Not suitable for basic proteins.[8]
Bicinchoninic Acid (BCA) Assay Involves the reduction of Cu²⁺ to Cu¹⁺ by the protein in an alkaline medium, followed by the chelation of Cu¹⁺ by bicinchoninic acid to produce a colored complex.[6]- High sensitivity and broad detection range.[6] - Less protein-to-protein variation than the Bradford assay.[9] - Compatible with most detergents.[10]- Slower than the Bradford assay.[1] - Susceptible to interference from reducing agents, chelating agents, and certain amino acids (cysteine, tyrosine, tryptophan).[10]
Recommended Method for ATTO 565 Labeling Preparation

For purified protein samples where the extinction coefficient is known, the UV Absorbance at 280 nm (A280) method is recommended due to its simplicity and non-destructive nature. If the protein solution contains interfering substances or is a mixture, the BCA assay is a more robust alternative due to its lower protein-to-protein variability and compatibility with detergents.[9][10] The Bradford assay can be a quick alternative if the sample is known to be free of interfering detergents.[8]

Experimental Protocols

Protocol for Protein Concentration Determination by A280

Materials:

  • Spectrophotometer capable of measuring UV absorbance

  • Quartz cuvettes

  • Buffer used to dissolve the protein (for blank measurement)

  • Purified protein solution

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Set the wavelength to 280 nm.

  • Blank the spectrophotometer using the same buffer in which the protein is dissolved.

  • Measure the absorbance of the protein solution. Ensure the reading is within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with a known volume of buffer if necessary.[4]

  • Calculate the protein concentration using the Beer-Lambert law:

    • Concentration (M) = Absorbance at 280 nm / (Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ x Path Length in cm)

    • Concentration (mg/mL) = Absorbance at 280 nm / (Extinction Coefficient (E¹%) for a 1 mg/mL solution x Path Length in cm)

Protocol for Labeling Protein with ATTO 565 NHS-ester

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Purified protein solution (2-10 mg/mL) in an amine-free buffer.[10]

  • ATTO 565 NHS-ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6]

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[1]

  • Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[1]

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[6]

    • Adjust the protein concentration to 2-10 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[10]

  • ATTO 565 NHS-ester Stock Solution Preparation:

    • Immediately before use, dissolve the ATTO 565 NHS-ester in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[1][6] This solution is sensitive to moisture.

  • Labeling Reaction:

    • A starting dye-to-protein molar ratio of 10:1 is recommended.[10] This ratio may need to be optimized for your specific protein.

    • While gently stirring, add the calculated amount of the ATTO 565 NHS-ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1]

    • The first colored band to elute is the protein-dye conjugate.[1]

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.[4] It is a critical parameter for ensuring the quality and consistency of the labeled protein.[4]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 564 nm (A₅₆₄, the absorbance maximum for ATTO 565).[1]

  • Calculate the DOL using the following formula:[1]

    DOL = (A₅₆₄ x ε_protein) / [(A₂₈₀ - (A₅₆₄ x CF₂₈₀)) x ε_dye]

    Where:

    • A₅₆₄ = Absorbance of the conjugate at 564 nm.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]

    • ε_dye = Molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1]

    • CF₂₈₀ = Correction factor for the absorbance of ATTO 565 at 280 nm (0.12).[1]

An optimal DOL for antibodies is generally between 2 and 7.[4]

Visualizations

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis Protein_Sample Protein Sample Buffer_Exchange Buffer Exchange (if needed) (Amine-free buffer, pH 8.3-9.0) Protein_Sample->Buffer_Exchange Concentration_Determination Determine Protein Concentration (e.g., A280) Buffer_Exchange->Concentration_Determination Adjust_Concentration Adjust Protein Concentration (2-10 mg/mL) Concentration_Determination->Adjust_Concentration Mix Mix Protein and Dye (Target Molar Ratio) Adjust_Concentration->Mix Prepare_Dye Prepare ATTO 565 NHS-ester Stock Solution (in DMSO/DMF) Prepare_Dye->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Purify Purify via Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Measure_Absorbance Measure Absorbance (A280 and A564) Purify->Measure_Absorbance Calculate_DOL Calculate Degree of Labeling (DOL) Measure_Absorbance->Calculate_DOL

Caption: Experimental workflow for protein labeling with ATTO 565.

G cluster_reactants cluster_products Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-ATTO 565 (Stable Amide Bond) Protein->Labeled_Protein + ATTO565 ATTO 565-NHS Ester ATTO565->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) ATTO565->NHS

References

ATTO 565 Cadaverine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and use of ATTO 565 cadaverine (B124047), a fluorescent label belonging to the rhodamine class of dyes. Adherence to these protocols is crucial for ensuring the stability, performance, and safety of the reagent.

Product Information

ATTO 565 cadaverine is a fluorescent marker characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy, and fluorescence in-situ hybridization (FISH).[2][3] The dye is moderately hydrophilic and is excited most efficiently in the 545 - 575 nm range.[2][3]

Table 1: Optical and Physical Properties

PropertyValue
Excitation Wavelength (λabs)564 nm[2][3]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹ cm⁻¹[2][3]
Emission Wavelength (λfl)590 nm[2][3]
Fluorescence Quantum Yield (ηfl)90%[2][3]
Fluorescence Lifetime (τfl)4.0 ns[2][3]
Molecular Weight (MW)796 g/mol [4]
FormPowder

Storage and Handling

Proper storage and handling are critical to maintain the integrity and performance of this compound.

Table 2: Storage Conditions

ConditionRecommendation
Upon Receipt Store at -20°C.[4][5]
Shipping The product is shipped at ambient temperature in a solvent-free state.[4][5]
Long-term Storage Store protected from light and moisture at -20°C.[4][5]
Stability When stored correctly, the product is stable for at least three years.[4][5]
Conjugate Storage Protein conjugates can be stored at 4°C with 2 mM sodium azide (B81097) for short-term or frozen in aliquots at -20°C for long-term storage.

Handling Protocol:

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5]

  • Personnel: Handling should be performed by technically qualified personnel experienced with potentially hazardous chemicals.[4]

  • Safety Precautions: Consult the Material Safety Data Sheet (MSDS) available on the manufacturer's website for complete safety information.[3][4][5]

Solution Preparation

This compound is soluble in polar organic solvents.

Table 3: Recommended Solvents

SolventNotes
Dimethylformamide (DMF)Anhydrous and amine-free DMF should be used.[4][5]
Dimethylsulfoxide (DMSO)Anhydrous and amine-free DMSO should be used.[4][5]
AcetonitrileA suitable polar solvent.[4][5]

Protocol for Reconstitution:

  • Bring the vial of this compound to room temperature.

  • Add the desired volume of anhydrous, amine-free DMF or DMSO to the vial to create a stock solution.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Solutions may have limited stability depending on the solvent quality; it is recommended to prepare fresh solutions for labeling reactions.[5]

General Experimental Workflow

This compound can be used as a fluorescent amine donor substrate for transglutaminases, enabling the labeling of proteins.[4] The following diagram illustrates a general workflow for a protein labeling experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Reagent Preparation (this compound Solution) incubation Incubation reagent_prep->incubation sample_prep Sample Preparation (Protein Solution) sample_prep->incubation separation Separation of Labeled Protein incubation->separation analysis Analysis of Labeled Protein separation->analysis

Caption: General workflow for protein labeling with this compound.

Safety and Disposal

Users should always refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and handling. Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

References

Troubleshooting & Optimization

ATTO 565 Labeling Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 565 labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ATTO 565 conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 565 and why is it used for labeling?

ATTO 565 is a fluorescent label from the rhodamine dye family.[1][2] It is widely used for labeling biomolecules like proteins, DNA, and RNA due to its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These characteristics make it particularly well-suited for sensitive applications such as single-molecule detection and high-resolution microscopy.[1][4]

Q2: What is the reactive group on ATTO 565 NHS ester and what does it react with?

ATTO 565 NHS ester contains an N-hydroxysuccinimidyl (NHS) ester reactive group.[3] This group readily reacts with primary amino groups (-NH2) found on proteins (e.g., the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group) to form a stable amide bond.[5][6]

Q3: What are the most common causes of low ATTO 565 labeling efficiency?

Several factors can lead to poor labeling efficiency. The most common culprits include:

  • Hydrolysis of the ATTO 565 NHS ester: The NHS ester is sensitive to moisture and can be deactivated by hydrolysis.[7][8]

  • Presence of competing primary amines: Buffers or additives containing primary amines (e.g., Tris, glycine) will compete with the target protein for the dye, reducing labeling efficiency.[5][8]

  • Suboptimal reaction pH: The labeling reaction is highly pH-dependent.[9]

  • Low protein concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[5][8]

  • Inadequate dye-to-protein molar ratio: An insufficient amount of dye will result in a low degree of labeling.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ATTO 565 labeling experiments.

IssuePossible CauseRecommended Solution
Low Degree of Labeling (DOL) Inactive Dye (Hydrolysis): The ATTO 565 NHS ester has been exposed to moisture.[7][8]Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[9][10] Allow the dye vial to equilibrate to room temperature before opening to prevent condensation.[8][11]
Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine, ammonium (B1175870) salts) in the protein solution.[5][8]Dialyze the protein against an amine-free buffer, such as phosphate-buffered saline (PBS), before the labeling reaction.[7][8]
Suboptimal pH: The reaction buffer pH is too low (below 8.0) or too high.[8][9]The optimal pH for the labeling reaction is between 8.0 and 9.0, with pH 8.3 being a good starting point.[7][12] Use a non-amine-containing buffer like sodium bicarbonate.[3][7]
Low Protein Concentration: The concentration of the protein to be labeled is too low.[5][8]For optimal results, ensure the protein concentration is at least 2 mg/mL.[5][13]
Insufficient Dye-to-Protein Ratio: The molar excess of the dye is not high enough.[5][8]Optimize the dye-to-protein molar ratio. A starting point of a 5:1 to 15:1 molar ratio of dye to protein is recommended.[9]
Short Incubation Time: The reaction was not allowed to proceed for a sufficient amount of time.Unlike many other NHS esters, ATTO 565 may require a longer incubation period. An incubation of up to 18 hours at room temperature can be beneficial.[3][8]
Protein Precipitation after Labeling Excessive Dye-to-Protein Ratio: Over-labeling can lead to protein aggregation.[5][7]Decrease the molar ratio of dye to protein in the reaction.[5]
Protein Instability: The protein may be inherently unstable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]
Low Fluorescence Signal of Labeled Protein Low DOL: The protein is under-labeled.Refer to the troubleshooting steps for "Low Degree of Labeling".
Dye Aggregation: ATTO 565 has a tendency to form aggregates, which can alter its spectral properties and lead to quenching.[14][15]Determine the degree of labeling by measuring the amount of uncoupled dye after purification.[15]
Formation of Colorless Spiro-lactone: ATTO 565 can form a non-fluorescent spiro-lactone in certain solvents or under basic conditions.[9][15]The addition of a small amount of acid (e.g., trifluoroacetic acid) can often reverse this.[15]

Experimental Protocols

Protein Preparation for Labeling

It is crucial to ensure your protein solution is free from any amine-containing substances.

Method: Dialysis

  • Transfer your protein solution into a dialysis tubing with an appropriate molecular weight cut-off.

  • Dialyze against an amine-free buffer (e.g., 1000-fold volume of PBS, pH 7.4) at 4°C for at least 4 hours.

  • Change the dialysis buffer and continue to dialyze for another 4 hours or overnight.[8]

  • Recover the protein solution and determine its concentration.

Standard ATTO 565 NHS Ester Labeling Protocol
  • Prepare the Protein Solution: Dissolve or exchange your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7][13]

  • Prepare the Dye Stock Solution: Allow the vial of ATTO 565 NHS ester to warm to room temperature before opening.[11] Dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.[3][5]

  • Perform the Labeling Reaction: While gently vortexing, add the desired molar excess of the dissolved ATTO 565 NHS ester to the protein solution.[8]

  • Incubate: Protect the reaction from light and incubate for 1 to 18 hours at room temperature.[3][8]

  • Purify the Conjugate: Remove the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7]

Key Experimental Parameters

ParameterRecommended Value/ConditionRationale
Reaction pH 8.0 - 9.0 (Optimal: 8.3)[7][12]At this pH, primary amines on the protein are deprotonated and reactive, while minimizing hydrolysis of the NHS ester.[4][12]
Reaction Buffer Sodium bicarbonate, phosphate, or borate (B1201080) buffer[8][12]These buffers are free of primary amines that would compete with the labeling reaction.[8]
Protein Concentration ≥ 2 mg/mL[5][8]Higher protein concentrations improve labeling efficiency.[16]
Dye-to-Protein Molar Ratio 5:1 to 15:1 (starting point)[9]This ratio often needs to be optimized for each specific protein to achieve the desired degree of labeling.[7]
Incubation Time 1 - 18 hours[3][8]ATTO 565 may require a longer reaction time for completion compared to other NHS esters.[8]
Incubation Temperature Room TemperatureStandard condition for NHS ester labeling.
Dye Solvent Anhydrous, amine-free DMSO or DMF[4][10]Prevents hydrolysis of the moisture-sensitive NHS ester.[4]

Visualizing Workflows

G Troubleshooting Low ATTO 565 Labeling Efficiency cluster_0 Initial Check cluster_1 Reagent & Buffer Integrity cluster_2 Reaction Condition Optimization cluster_3 Outcome A Low Degree of Labeling (DOL) Observed B Check ATTO 565 NHS Ester - Stored properly at -20°C? - Equilibrated to RT before opening? - Freshly dissolved in anhydrous solvent? A->B Investigate Dye C Verify Reaction Buffer - Amine-free (e.g., PBS, Bicarbonate)? - pH between 8.0 and 9.0? A->C Investigate Buffer D Optimize Protein Concentration - Is it >= 2 mg/mL? B->D C->D E Adjust Dye:Protein Molar Ratio - Increase ratio (e.g., 10:1, 15:1)? D->E F Extend Incubation Time - Try longer incubation (up to 18h)? E->F G Improved Labeling Efficiency F->G H Persistent Low Labeling F->H

Caption: A logical workflow for troubleshooting low labeling efficiency.

G ATTO 565 NHS Ester Labeling Workflow A Prepare Protein (Dialyze against amine-free buffer) C Combine Protein and Dye Solution (Adjust dye:protein ratio) A->C B Prepare Fresh ATTO 565 Stock Solution (Anhydrous DMSO/DMF) B->C D Incubate (1-18h, room temp, protected from light) C->D E Purify Conjugate (Size-exclusion chromatography) D->E F Characterize (Determine Degree of Labeling) E->F

Caption: A standard experimental workflow for ATTO 565 labeling.

References

Technical Support Center: Optimizing ATTO 565 Cadaverine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the conjugation of ATTO 565 cadaverine (B124047) to carboxyl-containing molecules such as proteins.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 565 cadaverine and how is it used?

This compound is a fluorescent probe from the rhodamine class of dyes.[1][2] It features a primary amine group via its cadaverine linker, which allows it to be covalently attached to molecules containing carboxyl groups (-COOH), such as acidic amino acid residues (aspartate, glutamate) on proteins.[2] This is typically achieved using a two-step reaction with carbodiimide (B86325) crosslinkers like EDC in the presence of N-hydroxysuccinimide (NHS).[3] Its strong absorption, high fluorescence quantum yield, and photostability make it ideal for sensitive applications like fluorescence microscopy and single-molecule detection.[4][5]

Q2: What is the chemical principle of the EDC/NHS conjugation reaction?

The conjugation of amine-containing this compound to a carboxyl group-containing molecule (e.g., a protein) is a two-step process:

  • Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with carboxyl groups on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[3]

  • Stabilization and Amine Coupling: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added simultaneously with EDC. It reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[3] This semi-stable intermediate is then readily attacked by the primary amine of this compound, resulting in a stable amide bond and releasing the NHS leaving group.

Q3: What are the most critical parameters for a successful conjugation?

Successful conjugation depends on several key factors:

  • pH Control: The reaction has two pH optima. Carboxyl activation with EDC is most efficient at an acidic pH of 4.5-6.0.[3] The subsequent reaction of the NHS-ester with the amine on this compound is most efficient at a pH of 7.0-8.5.[3]

  • Buffer Choice: It is crucial to use buffers that are free of competing nucleophiles. Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will interfere with the reaction.[3] Good choices include MES buffer for the activation step and Phosphate-Buffered Saline (PBS) or Borate buffer for the amine coupling step.[3]

  • Reagent Quality: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and prepare solutions immediately before use.[6]

  • Molar Ratios: The ratio of EDC, NHS, and this compound to the target molecule must be optimized to achieve the desired degree of labeling without causing protein precipitation or loss of function.[7]

Q4: How do I purify the final ATTO 565-conjugated protein?

Complete removal of unreacted dye is essential for accurate downstream analysis.[7][8] The most common purification methods are:

  • Size Exclusion Chromatography (Gel Filtration): Techniques using resins like Sephadex G-25 effectively separate the larger conjugated protein from the smaller, unbound dye molecules.[9][10]

  • Dialysis: Extensive dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also remove free dye, although it is generally a slower process.[7]

Q5: How do I measure the success of the conjugation?

The success of the conjugation is quantified by the Degree of Labeling (DOL) , which is the average number of dye molecules conjugated per protein molecule.[11][12] The DOL is calculated using absorbance measurements from a UV-Vis spectrophotometer.[11] An ideal DOL for most proteins, especially antibodies, is typically between 2 and 10 to ensure a strong signal without causing issues like self-quenching or protein aggregation.[8][11][12]

Data and Properties

Table 1: Spectroscopic and Physical Properties of ATTO 565

Property Value Reference(s)
Excitation Maximum (λex) 563-564 nm [1][13][14]
Emission Maximum (λem) 590-592 nm [1][13][14]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [4][13][14]
Fluorescence Quantum Yield (Φ) 90% [1][4][5]
Fluorescence Lifetime (τ) 4.0 ns [1][13][14]

| Correction Factor (CF₂₈₀) | 0.12 - 0.16 |[1][13] |

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is a general guideline and should be optimized for your specific protein.

Materials:

  • Protein of interest (in amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 (optional)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve or dialyze your protein into the Activation Buffer at a concentration of 2-10 mg/mL.[15][16]

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in cold Activation Buffer. Prepare a stock solution of this compound in anhydrous DMSO.[6][14]

  • Carboxyl Activation: Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

  • Buffer Exchange (Optional but Recommended): To achieve optimal pH for amine coupling, quickly remove excess EDC/Sulfo-NHS and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column.

  • Amine Coupling: Immediately add this compound to the activated protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point.[17]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Separate the conjugated protein from unreacted dye and byproducts using a pre-equilibrated gel filtration column.[8][9] Collect the first colored band, which contains the labeled protein.

Protocol 2: Calculating the Degree of Labeling (DOL)
  • Purify the Conjugate: Ensure all non-conjugated this compound has been removed from the sample.[7][18]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 565 (~564 nm, A_max). Dilute the sample if necessary to keep the absorbance below 2.0.[7][18]

  • Calculate Protein Concentration:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

      • Where CF₂₈₀ for ATTO 565 is ~0.12.[1]

    • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of your protein at 280 nm. (For a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).[8]

  • Calculate Dye Concentration:

    • Dye Conc. (M) = A_max / ε_dye

      • Where ε_dye for ATTO 565 is 120,000 M⁻¹cm⁻¹.[14]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)[11]

Troubleshooting Guide

Table 2: Common Problems, Potential Causes, and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low/No Conjugation (Low DOL) 1. Inefficient Carboxyl Activation: Inactive EDC/Sulfo-NHS (hydrolyzed); Suboptimal activation pH.[6] 2. Competing Nucleophiles: Buffer contains amines (Tris, glycine) or carboxylates.[3] 3. Suboptimal Molar Ratios: Insufficient excess of dye or coupling reagents.[] 1. Use fresh EDC/Sulfo-NHS powders and prepare solutions immediately before use. Ensure activation buffer pH is 4.5-6.0. 2. Perform buffer exchange into an appropriate buffer (MES for activation, PBS/Borate for coupling). 3. Perform a titration experiment with varying molar ratios of dye:protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio.[17]
Protein Precipitation During Reaction 1. Protein Instability: The protein is not stable at the required reaction pH or concentration. 2. High Reagent Concentration: Excess EDC or organic solvent (from dye stock) can cause precipitation.[3] 3. Over-labeling: High DOL can alter protein solubility, leading to aggregation.[7] 1. Confirm your protein's stability and solubility in the chosen buffers before starting. 2. Reduce the molar excess of EDC. Minimize the volume of organic solvent used to dissolve the dye. 3. Reduce the molar ratio of dye to protein in the reaction.
Poor Separation of Free Dye 1. Inappropriate Purification Method: The chosen gel filtration resin or dialysis membrane is not suitable for the size difference. 2. Non-covalent Binding: Hydrophobic dyes may bind non-covalently to the protein.[7] 1. Use a gel filtration column with a suitable size exclusion limit (e.g., Sephadex G-25). For very hydrophilic dyes, a longer column may be needed.[9] 2. Ensure thorough and extensive purification steps. Consider adding a mild non-ionic detergent during purification if non-specific binding is suspected.

| Loss of Protein Function | 1. Labeling of Critical Residues: The dye has conjugated to carboxyl groups in the protein's active site or binding interface. 2. Over-labeling: High DOL can disrupt protein structure and function.[11] | 1. Reduce the molar excess of labeling reagents to achieve a lower DOL. Consider site-specific conjugation methods if function continues to be compromised. 2. Aim for a lower DOL (e.g., 2-4) by reducing the dye:protein molar ratio. |

Visualizations

G cluster_activation Step 1: Carboxyl Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2 - 8.5) cluster_purification Step 3: Purification Protein Protein with -COOH groups Reagents Add EDC + Sulfo-NHS in MES Buffer Protein->Reagents Mix Activated Activated Protein (Semi-stable NHS-ester) Reagents->Activated Incubate 15-30 min Dye This compound (H₂N-Dye) Activated->Dye Add dye in PBS/Borate Incubate 2h @ RT Conjugate Covalently Labeled Protein Dye->Conjugate Purify Size Exclusion Chromatography Conjugate->Purify Final Purified Conjugate Purify->Final FreeDye Unreacted Free Dye Purify->FreeDye

Caption: Workflow for two-step EDC/NHS conjugation of this compound.

G Start Start Optimization Ratio Test Dye:Protein Molar Ratios (e.g., 5:1, 10:1, 20:1) Start->Ratio pH Verify Buffer System Activation: MES pH 6.0 Coupling: PBS pH 7.2-7.5 Ratio->pH If DOL is low Analysis Measure DOL & Assess Protein Function Ratio->Analysis If DOL is too high (reduce ratio) Reagents Check Reagent Quality Use fresh EDC/NHS stocks pH->Reagents If still low TimeTemp Adjust Incubation Time: 2h to overnight Temp: RT or 4°C Reagents->TimeTemp If still low TimeTemp->Analysis Analysis->Ratio DOL not optimal Success Optimal Conditions Found Analysis->Success DOL is optimal & Function is retained Failure Problem Persists? Consult Technical Support Analysis->Failure Function is lost

Caption: Logical workflow for optimizing conjugation reaction parameters.

Caption: Troubleshooting guide for common conjugation issues.

References

Technical Support Center: Preventing ATTO 565 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ATTO 565 photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and what causes it in ATTO 565?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] When a fluorescent molecule like ATTO 565 absorbs light, it transitions to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon (fluorescence). However, prolonged or high-intensity illumination increases the probability that the excited fluorophore will undergo alternative chemical reactions.[2]

These reactions can involve the fluorophore transitioning to a long-lived, highly reactive triplet state. In this state, the dye can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[2][3] The rigid molecular structure of ATTO dyes provides them with higher photostability compared to more flexible dyes like cyanines, but they are still susceptible to photobleaching under intense or extended light exposure.[4][5]

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Q2: What are the key photophysical properties of ATTO 565?

ATTO 565 is a rhodamine-based fluorescent dye known for its brightness and high photostability.[6][7] Its key characteristics make it suitable for demanding applications like single-molecule detection and super-resolution microscopy.[7][8] Understanding these properties is crucial for optimizing imaging experiments.

PropertyValueReference
Maximum Excitation Wavelength (λex) 564 nm[6][7]
Maximum Emission Wavelength (λem) 590 nm[6][7]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[6][9]
Fluorescence Quantum Yield (η) 90%[6][7][9]
Fluorescence Lifetime (τ) 4.0 ns[6][8]
Q3: Which antifade reagents are recommended for ATTO 565?

Antifade reagents are chemical compounds included in the mounting medium to reduce photobleaching. They typically work by scavenging reactive oxygen species. Both commercial and homemade formulations are effective.

  • Commercial Antifade Mountants: Products like Thermo Fisher's ProLong and SlowFade series, VECTASHIELD, and MightyMount are widely used and optimized for ease of use and performance across a range of dyes.[10][11][12][13] They are available in hardening and non-hardening formulas, with or without nuclear counterstains like DAPI.[13][14]

  • Homemade Antifade Reagents: For labs looking for a cost-effective solution, several recipes are well-established. Common active ingredients include:

    • n-propyl gallate (NPG): An effective antioxidant that reduces fading for many fluorophores.[15][16][17]

    • p-phenylenediamine (B122844) (PPD): A potent antifade agent, though it can cause the mounting medium to darken over time.[18]

    • Trolox: A vitamin E derivative that is cell-permeable and effective for both live and fixed-cell imaging.

    • Ascorbic Acid (Vitamin C): Often used as an oxygen scavenger to protect fluorescent dyes.

Q4: How do I choose between commercial and homemade antifade media?

The choice depends on experimental needs, budget, and convenience.

  • Commercial Media are recommended for their batch-to-batch consistency, quality control, and optimized formulations that often provide superior, long-lasting protection.[12] This is critical for quantitative or reproducible experiments.

  • Homemade Media are significantly more cost-effective and allow for customization of the formulation (e.g., adjusting pH or reagent concentration). However, they may exhibit more variability and some components, like PPD, can be hazardous and require careful handling.[18]

Troubleshooting Guide: Rapid Signal Loss

Problem: My ATTO 565 signal is bleaching too quickly.

This is a common issue that can often be resolved by systematically evaluating your sample preparation and imaging setup. Follow this workflow to diagnose and address the problem.

start Start: Rapid ATTO 565 Photobleaching Observed q1 Are you using an antifade reagent? start->q1 sol1 Action: Add an antifade mounting medium. (e.g., NPG, ProLong, VECTASHIELD) q1->sol1 No q2 Is the illumination intensity optimized? q1->q2 Yes sol1->q2 Re-evaluate sol2 Action: Reduce laser power or use neutral density (ND) filters. Decrease exposure time. q2->sol2 No q3 Is the mounting medium fresh and properly prepared? q2->q3 Yes sol2->q3 Re-evaluate sol3 Action: Prepare fresh antifade medium. Ensure correct pH and component concentration. Store properly. q3->sol3 No end Problem Resolved q3->end Yes sol3->end Re-evaluate

Caption: Troubleshooting workflow for ATTO 565 photobleaching.

Step 1: Review Your Imaging Parameters

High-intensity light is the primary driver of photobleaching.[19][20] The simplest and most effective first step is to reduce the amount of light hitting your sample.

  • Reduce Excitation Intensity: Lower the laser power to the minimum level required for a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light source.[1][21]

  • Minimize Exposure Time: Use the shortest camera exposure time possible. For confocal microscopy, increase the scan speed or use bidirectional scanning.

  • Limit Illumination Area: Use the field diaphragm to illuminate only the region of interest. When searching for a field of view, use transmitted light or a lower magnification objective to minimize exposure.[1]

Illumination Intensity (W/cm²)Average Bleaching Time (s)Reference
284 63.0[3][19]
568 21.8[3][19]
1136 18.2[3][19]
Step 2: Optimize Your Antifade Reagent

If you are already using an antifade reagent but still observe significant bleaching, consider the following:

  • Reagent Freshness and Storage: Some antifade reagents, particularly homemade ones like PPD, degrade over time, indicated by a darkening of the solution.[18] Always use freshly prepared solutions or commercial reagents that are within their expiry date and have been stored correctly (typically protected from light at 4°C or -20°C).[17][18]

  • Reagent Compatibility: While most antifade agents work well with ATTO 565, their effectiveness can vary. If one formulation is not providing sufficient protection, try another. The table below shows the quantitative effect of several common reagents on ATTO 565's photobleaching lifetime.[22]

ReagentConcentrationPhotobleaching Lifetime (s)Reference
Control (No Antifade) -~5[22]
Ascorbic Acid 2 mM~20[22]
n-propyl gallate (NPG) 2 mM~25[22]
Trolox 1 mM~30[22]
Note: Lifetimes are approximate values derived from published data and can vary with imaging conditions.[22]
Step 3: Check Environmental and Sample Factors
  • Mounting Medium pH: The fluorescence of rhodamine dyes like ATTO 565 can be sensitive to pH.[5][20] Ensure your mounting medium is buffered to the optimal pH, typically between 7.0 and 8.5.[18][23]

  • Oxygen Scavenging: Since oxygen is a key mediator of photobleaching, using an oxygen scavenging system (e.g., glucose oxidase and catalase, or "GOCAT") can be highly effective, especially for single-molecule or super-resolution imaging.

Experimental Protocols

Protocol 1: Preparation of n-propyl gallate (NPG) Antifade Mounting Medium

This recipe provides a simple and effective antifade solution.[15][16]

Materials:

Procedure:

  • Prepare a 1X PBS solution by diluting your 10X PBS stock with deionized water.

  • Prepare a 2% (w/v) n-propyl gallate stock solution by dissolving 200 mg of n-propyl gallate in 10 mL of DMSO. Note: NPG does not dissolve well in aqueous solutions.[15][16]

  • Prepare the final mounting medium by combining:

    • 9 mL Glycerol

    • 1 mL 10X PBS

  • Thoroughly mix the glycerol and PBS.

  • While rapidly stirring, slowly add 100 µL of the 2% NPG stock solution dropwise.

  • Aliquot into light-protected tubes and store at -20°C for long-term use.[17] The solution is stable for several months.

Protocol 2: Preparation of p-phenylenediamine (PPD) Antifade Mounting Medium

PPD is a very effective but hazardous antifade agent. Always handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a chemical fume hood.

Materials:

  • p-phenylenediamine (e.g., Sigma P6001)

  • 1M Tris buffer, pH 9.0

  • Glycerol

  • Deionized water

  • 15 mL centrifuge tube

Procedure:

  • Add 20 mg of p-phenylenediamine to a 15 mL centrifuge tube.[18]

  • Add 1 mL of 1M Tris (pH 9.0) and 2 mL of deionized water .[18]

  • Vortex until the PPD is completely dissolved. The solution may be slightly colored.

  • Add 7 mL of glycerol and vortex thoroughly to mix.[18]

  • Wrap the tube in aluminum foil to protect it from light and store it at -20°C.[18]

  • Warm the solution to room temperature before use. Discard if the solution becomes dark brown, as this indicates oxidation and loss of efficacy.[18]

References

Technical Support Center: ATTO 565 Cadaverine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ATTO 565 cadaverine (B124047).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of ATTO 565 cadaverine?

This compound is a fluorescent probe with a terminal primary amine. Its primary applications in protein labeling are:

  • Transglutaminase-catalyzed labeling: It acts as an amine donor substrate for transglutaminases (TGases), enabling the covalent labeling of glutamine residues (Q-tags) on proteins and peptides.

  • Labeling of carboxyl groups: It can be used to label proteins and other molecules at their carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus) using carbodiimide (B86325) crosslinking chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.

Q2: How does pH affect the labeling efficiency of this compound?

The optimal pH for labeling with this compound is highly dependent on the chosen labeling chemistry.

  • For transglutaminase-catalyzed labeling, the optimal pH is determined by the specific transglutaminase enzyme being used. Bacterial transglutaminases, for instance, are active over a broad pH range, with some having an optimum around pH 8.2.[1] Mammalian transglutaminases are calcium-dependent and their activity is also pH-sensitive. It is recommended to consult the manufacturer's guidelines for your specific enzyme.

  • For EDC/NHS-mediated labeling of carboxyl groups, pH is a critical factor. The reaction is typically performed in two steps with different pH optima or as a one-pot reaction at a compromise pH. The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH of 4.5-6.0.[2][3][4] The subsequent reaction of the activated carboxyl group (as an NHS ester) with the primary amine of this compound is most efficient at a slightly basic pH of 7.2-8.5.[2][5]

Q3: Can I use buffers containing primary amines, such as Tris or glycine, in my labeling reaction?

No, it is crucial to avoid buffers containing extraneous primary amines for both labeling methods.

  • In transglutaminase-catalyzed labeling , primary amines in the buffer can compete with this compound as a substrate for the enzyme.

  • In EDC/NHS labeling , primary amines in the buffer will compete with this compound for reaction with the NHS-activated carboxyl groups, leading to significantly reduced labeling efficiency.[6]

Q4: How can I remove unreacted this compound after the labeling reaction?

Unreacted dye can be removed using standard techniques for protein purification, such as:

  • Size-exclusion chromatography (gel filtration): This is a common and effective method to separate the labeled protein from the smaller, unreacted dye molecules.

  • Dialysis or buffer exchange: This is also a suitable method for removing small molecules from protein solutions.

Troubleshooting Guides

Transglutaminase-Catalyzed Labeling
Issue Potential Cause Troubleshooting Steps
Low or no labeling Inactive transglutaminase- Ensure the enzyme has been stored correctly and has not expired.- Test the enzyme activity with a known positive control.
Suboptimal pH- Verify the recommended pH for your specific transglutaminase.- Optimize the reaction pH within the recommended range (e.g., pH 7.0-9.0).[7]
Absence of required cofactors (for mammalian TGases)- Ensure sufficient calcium concentration in the reaction buffer for calcium-dependent transglutaminases.[8]
Inaccessible glutamine residues on the target protein- Confirm that your protein of interest has accessible glutamine residues for labeling. If not, consider engineering a "Q-tag" into the protein sequence.[8][9]
Presence of competing primary amines- Use a buffer free of primary amines (e.g., HEPES, MOPS, or phosphate (B84403) buffer).
Non-specific labeling High enzyme concentration or prolonged reaction time- Reduce the concentration of transglutaminase.- Decrease the incubation time.
Endogenous transglutaminase activity (in cell-based assays)- Use specific inhibitors for endogenous transglutaminases if possible.- Perform the labeling at lower temperatures (e.g., 4°C) to reduce the activity of endogenous enzymes.[8]
EDC/NHS-Mediated Labeling of Carboxyl Groups
Issue Potential Cause Troubleshooting Steps
Low or no labeling Inefficient activation of carboxyl groups- Ensure the pH of the activation buffer is within the optimal range of 4.5-6.0 (MES buffer is commonly used).[2][4]- Use fresh, high-quality EDC and NHS/sulfo-NHS.
Hydrolysis of activated carboxyl groups- Perform the reaction promptly after adding EDC/NHS.- For a two-step reaction, immediately proceed to the coupling step after activation.
Suboptimal pH for amine coupling- For a two-step reaction, adjust the pH to 7.2-8.5 before adding this compound.[5]- For a one-pot reaction, consider a compromise pH of 6.0-7.5.
Presence of competing nucleophiles- Use buffers free of carboxyl and amine groups (e.g., MES for activation, PBS or borate (B1201080) for coupling).[6]
Protein precipitation/aggregation Protein-protein crosslinking- Use a large molar excess of this compound over the protein to favor the labeling of the protein over protein-protein crosslinking.[10]- Consider a two-step labeling protocol to first activate the carboxyl groups, remove excess EDC, and then add the this compound.
Inappropriate buffer conditions- Ensure the protein is soluble and stable at the chosen reaction pH.

Quantitative Data

Table 1: pH Optima for Different Labeling Chemistries

Labeling MethodReaction StepRecommended pH RangeCommon Buffers
Transglutaminase-catalyzed Enzymatic reaction7.0 - 9.0 (enzyme-dependent)Tris[7], MOPS[1], HEPES
EDC/NHS-mediated (Two-step) 1. Carboxyl activation4.5 - 6.00.1 M MES[4]
2. Amine coupling7.2 - 8.5PBS, Borate, or Bicarbonate buffer
EDC/NHS-mediated (One-pot) Single reaction6.0 - 7.5MES or PBS

Experimental Protocols

Protocol 1: Transglutaminase-Catalyzed Labeling of a Q-tagged Protein

This protocol is a general guideline and may require optimization for your specific protein and transglutaminase.

Materials:

  • Q-tagged protein in an amine-free buffer (e.g., HEPES or MOPS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Transglutaminase (e.g., microbial or guinea pig liver)

  • Reaction Buffer (e.g., 40 mM MOPS, pH 7.2[1] or 100 mM Tris, pH 9.0[7])

  • For mammalian TGases: Calcium Chloride (CaCl₂) solution

  • Quenching solution (e.g., a primary amine like hydroxylamine (B1172632) or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the reaction mixture by combining the Q-tagged protein, this compound (e.g., at a 10-50 fold molar excess), and reaction buffer.

  • If using a calcium-dependent transglutaminase, add CaCl₂ to the final recommended concentration (e.g., 1-10 mM).[8]

  • Initiate the reaction by adding the transglutaminase to the mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-3 hours).[1]

  • (Optional) Quench the reaction by adding a quenching solution.

  • Purify the labeled protein from unreacted this compound and the enzyme using a size-exclusion chromatography column.

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and ATTO 565 (at its absorbance maximum).

Protocol 2: Two-Step EDC/NHS Labeling of Protein Carboxyl Groups

This protocol is designed to minimize protein-protein crosslinking.

Materials:

  • Protein with accessible carboxyl groups in an amine- and carboxyl-free buffer.

  • Activation Buffer: 0.1 M MES, pH 5.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in Activation Buffer.

  • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

  • Add EDC and sulfo-NHS to the protein solution. A molar ratio of Protein:EDC:Sulfo-NHS of 1:10:25 is a good starting point.[5]

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • (Optional but recommended) Remove excess EDC and byproducts by buffer exchange into Coupling Buffer using a desalting column.

  • Immediately add this compound to the activated protein solution. Use a significant molar excess of the dye.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the labeled protein using a size-exclusion chromatography column.

Visualizations

experimental_workflow_transglutaminase cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Enzymatic Reaction cluster_step3 Step 3: Purification protein Q-tagged Protein reaction_mix Reaction Mixture protein->reaction_mix dye This compound dye->reaction_mix purification Size-Exclusion Chromatography reaction_mix->purification tgase Transglutaminase (+ CaCl2 if needed) tgase->reaction_mix labeled_protein Labeled Protein purification->labeled_protein

Caption: Workflow for transglutaminase-catalyzed labeling.

experimental_workflow_edc_nhs cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.5) cluster_step3 Step 3: Purification protein Protein (-COOH) activated_protein Activated Protein (NHS-ester) protein->activated_protein in MES buffer edc_nhs EDC + Sulfo-NHS edc_nhs->activated_protein labeled_protein Labeled Protein activated_protein->labeled_protein in PBS buffer dye This compound dye->labeled_protein purification Purification labeled_protein->purification final_product Purified Labeled Protein purification->final_product

References

ATTO 565 Labeling: Technical Support Center on Amine-Buffer Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of amine-containing buffers with ATTO 565 labeling protocols. Adherence to proper buffer selection is critical for successful conjugation of ATTO 565 and other NHS-ester reactive dyes.

Frequently Asked Questions (FAQs)

Q1: Why is my ATTO 565 NHS-ester labeling efficiency low?

Low labeling efficiency with ATTO 565 NHS-ester is a common issue that can often be traced back to the presence of primary amine-containing substances in the reaction buffer.[1][2][3] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines that compete with the target molecule (e.g., protein, antibody) for the reactive NHS-ester of the ATTO 565 dye.[1][2][4][5] This competitive reaction significantly reduces the amount of dye available to label your target, leading to a lower degree of labeling.[1]

Other potential causes for low labeling efficiency include:

  • Incorrect pH: The optimal pH for NHS-ester reactions is between 8.0 and 9.0.[6][7][8][9] At a lower pH, the primary amines on the target molecule are protonated and less reactive.[10][6]

  • Hydrolysis of the dye: ATTO 565 NHS-ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[1][7] It is crucial to use anhydrous solvents for preparing the dye stock solution and to avoid repeated freeze-thaw cycles.[11][12]

  • Suboptimal dye-to-protein ratio: The ideal molar ratio of dye to protein should be empirically determined for each specific target molecule.[1]

  • Low protein concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[1][8][13]

Q2: What is the chemical basis for the interference of amine-containing buffers?

ATTO 565 NHS-ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on the target molecule to form a stable amide bond.[11][14] Amine-containing buffers, like Tris, also possess primary amines. These buffer amines are often present in much higher concentrations than the amines on the target molecule and therefore act as competitive inhibitors of the labeling reaction.[2][4][5]

Below is a diagram illustrating the competitive reaction:

cluster_0 Desired Reaction cluster_1 Competing Reaction ATTO_565_NHS ATTO 565-NHS Ester Labeled_Protein Labeled Protein ATTO_565_NHS->Labeled_Protein reacts with Target_Protein Target Protein (-NH2) Target_Protein->Labeled_Protein ATTO_565_NHS_2 ATTO 565-NHS Ester Inactive_Dye Inactive Dye-Buffer Adduct ATTO_565_NHS_2->Inactive_Dye reacts with Amine_Buffer Amine Buffer (-NH2) Amine_Buffer->Inactive_Dye

Competitive reaction of ATTO 565-NHS ester.

Q3: Which buffers should I use for ATTO 565 labeling?

It is crucial to use amine-free buffers for labeling with ATTO 565 NHS-ester. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.2-7.4.[2][8] Note that the reaction may be slower at this pH compared to the optimal range.

  • Sodium Bicarbonate Buffer: A frequently recommended buffer, typically at a concentration of 0.1 M and a pH of 8.3-9.0.[10][6][7][11][14]

  • Borate Buffer: Another suitable option for maintaining a basic pH.[2][13]

  • HEPES Buffer: Can also be used for NHS-ester reactions.[4][10]

Q4: Can I use Tris buffer to quench the labeling reaction?

Yes, adding an amine-containing buffer like Tris or glycine is a common and effective method to stop or "quench" the labeling reaction.[4][5][10][13] Once the desired incubation time has been reached, adding a small amount of a concentrated Tris buffer will consume any unreacted ATTO 565 NHS-ester, preventing further labeling of your target molecule.

Troubleshooting Guide

This guide addresses common problems encountered during ATTO 565 labeling, with a focus on buffer-related issues.

Problem Potential Cause Recommended Solution
Low or no fluorescence signal Presence of amine-containing buffers (e.g., Tris, glycine) in the protein sample.Perform buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate) using dialysis or a desalting column prior to labeling.[1][7][8]
Hydrolysis of the ATTO 565 NHS-ester.Allow the dye vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][11] Prepare the dye stock solution fresh in anhydrous DMSO or DMF.[11][12][14]
Incorrect reaction pH.Ensure the pH of the labeling buffer is between 8.0 and 9.0.[6][7][8][9] A pH of 8.3 is often optimal.[6][7]
Inconsistent labeling results The protein sample was stored in a buffer containing primary amines.Always perform buffer exchange before labeling, even if the amine concentration is low.
The quality of the organic solvent used to dissolve the dye is poor.Use high-quality, anhydrous, and amine-free DMSO or DMF.[10][6]
Precipitation of the protein after labeling Over-labeling of the protein.Optimize the dye-to-protein molar ratio. Start with a lower ratio and perform a titration to find the optimal condition.[3]

Experimental Protocols

Protocol: Buffer Exchange for Protein Samples

If your protein of interest is in a buffer containing primary amines (e.g., Tris-HCl), it is essential to perform a buffer exchange into an amine-free labeling buffer before initiating the conjugation reaction.

Materials:

  • Protein sample in an amine-containing buffer

  • Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Dialysis tubing or a desalting column (e.g., Sephadex G-25)[7][14]

Procedure (using dialysis):

  • Transfer the protein sample to a dialysis tube with an appropriate molecular weight cut-off.

  • Dialyze against the amine-free labeling buffer for at least 4 hours at 4°C.

  • Change the buffer and continue dialysis for another 4 hours or overnight at 4°C.

  • Recover the protein sample from the dialysis tube and determine its concentration.

Protocol: Standard Protein Labeling with ATTO 565 NHS-Ester

This protocol provides a general guideline for labeling proteins with ATTO 565 NHS-ester. The optimal conditions may need to be determined empirically for your specific protein.

Materials:

  • Protein of interest in an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[8][13]

  • ATTO 565 NHS-ester

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11][12][14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)[7][14]

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the ATTO 565 NHS-ester stock solution: Allow the vial of ATTO 565 NHS-ester to warm to room temperature before opening.[1][11] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.[14][15]

  • Labeling Reaction:

    • Determine the desired molar excess of the dye to the protein. A starting point of a 10-fold molar excess is often recommended.[8][11][13]

    • While gently vortexing, add the calculated volume of the ATTO 565 NHS-ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14] Some protocols suggest that for ATTO 565, the reaction may require up to 18 hours to reach completion.[1][14]

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[13]

  • Purify the Labeled Protein: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with the elution buffer.[6][7][14] The first colored band to elute is the conjugated protein.

Visualizing the Workflow

The following diagram outlines the key decision-making and experimental steps when troubleshooting ATTO 565 labeling issues related to buffer choice.

start Start: Low Labeling Efficiency check_buffer Check Buffer Composition start->check_buffer amine_present Amine Buffer Present? check_buffer->amine_present buffer_exchange Perform Buffer Exchange (Dialysis or Desalting Column) amine_present->buffer_exchange Yes check_other Investigate Other Causes: - pH - Dye Hydrolysis - Dye:Protein Ratio amine_present->check_other No proceed_labeling Proceed with Labeling in Amine-Free Buffer buffer_exchange->proceed_labeling success Successful Labeling proceed_labeling->success check_other->success Optimize

Troubleshooting workflow for ATTO 565 labeling.

References

ATTO 565 cadaverine solubility and solvent selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ATTO 565 cadaverine (B124047) in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 565 cadaverine and what are its primary applications?

This compound is a fluorescent probe belonging to the rhodamine class of dyes.[1][2][3] It is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] Its primary application is as a substrate for transglutaminases, enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a primary amine.[1] This makes it a valuable tool for studying transglutaminase activity in various biological processes.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in polar organic solvents.[1][2] The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile.[1][2] For some specific ATTO 565 conjugates, such as Phalloidin, methanol (B129727) is recommended for preparing stock solutions.[2]

Q3: How should I store this compound and its solutions?

Solid this compound should be stored at -20°C, protected from light and moisture. When stored correctly, the solid product is stable for at least three years. Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C. It is recommended to prepare fresh solutions for optimal performance, as the stability of solutions can be limited depending on the solvent quality.[2]

Solubility and Solvent Selection

Properly dissolving this compound is critical for successful experiments. The following table summarizes the recommended solvents and provides guidance on preparing stock solutions.

SolventQuantitative SolubilityRecommended Concentration for Stock SolutionsNotes
Dimethyl Sulfoxide (DMSO) 10 mM[4]1-10 mMUse high-purity, anhydrous DMSO to prepare stock solutions.
Dimethylformamide (DMF) Data not available1-10 mMUse high-purity, anhydrous DMF. Prepare fresh as needed.
Acetonitrile Data not available1-10 mMEnsure the solvent is of high purity and anhydrous.
Methanol Data not availableRecommended for some ATTO 565 conjugates[2]Primarily used for specific conjugates like Phalloidin-ATTO 565.[2]

Experimental Protocols

Protocol for Transglutaminase Activity Assay

This protocol is adapted from established methods for measuring transglutaminase activity using a fluorescent cadaverine derivative.[5][6]

Materials:

  • This compound

  • Transglutaminase (e.g., microbial or tissue transglutaminase)

  • N,N-dimethylcasein (or other suitable acyl donor substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare reagents:

    • Dilute the N,N-dimethylcasein in the assay buffer to a working concentration of 1 mg/mL.

    • Prepare serial dilutions of the transglutaminase enzyme in the assay buffer.

  • Set up the reaction: In a black 96-well microplate, add the following to each well:

    • 50 µL of 1 mg/mL N,N-dimethylcasein

    • 10 µL of this compound (diluted in assay buffer to a final concentration of 50 µM)

    • 20 µL of the transglutaminase dilution (or buffer for the negative control)

  • Initiate the reaction: Add 20 µL of the transglutaminase solution to each well.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction: Add 10 µL of 0.5 M EDTA to each well to stop the reaction.

  • Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation set to approximately 564 nm and emission set to approximately 590 nm.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal Inactive enzymeUse a fresh enzyme preparation and ensure proper storage.
Incorrect buffer pH or compositionVerify the pH of the assay buffer and the concentration of CaCl₂ and DTT.
Insufficient incubation timeOptimize the incubation time for your specific enzyme and substrate concentrations.
Photobleaching of the fluorescent probeMinimize exposure of the plate to light during incubation and reading.
High background fluorescence Autofluorescence of reagents or plateUse a high-quality black microplate. Run a "no enzyme" control to determine the background fluorescence.
Contaminated reagentsUse fresh, high-purity reagents and solvents.
Aggregation of this compoundPrepare fresh stock solutions and avoid high concentrations. Centrifuge the stock solution before use to pellet any aggregates.[8]
Inconsistent readings between wells Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Incomplete mixing of reagentsGently mix the contents of each well after adding all reagents.
Temperature fluctuationsEnsure the plate and reagents are at a stable temperature during the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Enzyme, Substrate) setup_reaction Set up Reaction in 96-well Plate prep_reagents->setup_reaction Add to plate incubate Incubate at 37°C setup_reaction->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 564 nm, Em: 590 nm) stop_reaction->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data

Transglutaminase Assay Workflow

troubleshooting_logic cluster_low_signal Low/No Signal cluster_high_background High Background cluster_inconsistent Inconsistent Readings start Problem Encountered check_enzyme Check Enzyme Activity start->check_enzyme check_controls Run 'No Enzyme' Control start->check_controls verify_pipetting Verify Pipetting Accuracy start->verify_pipetting check_buffer Verify Buffer Composition check_enzyme->check_buffer optimize_time Optimize Incubation Time check_buffer->optimize_time check_reagents Use Fresh Reagents check_controls->check_reagents check_aggregation Check for Dye Aggregation check_reagents->check_aggregation ensure_mixing Ensure Thorough Mixing verify_pipetting->ensure_mixing stabilize_temp Stabilize Temperature ensure_mixing->stabilize_temp

Troubleshooting Flowchart

References

ATTO 565 Oligonucleotide Labeling Technical Support Center: Guanine Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ATTO 565-labeled oligonucleotides who may be experiencing issues related to fluorescence quenching by guanine (B1146940).

Troubleshooting Guide

This guide addresses common problems encountered during the use of ATTO 565-labeled oligonucleotides, with a focus on potential quenching by guanine residues.

ProblemPossible CauseRecommended Solution
Low fluorescence signal of the labeled oligonucleotide Guanine-induced quenching: The ATTO 565 dye is in close proximity to one or more guanine bases in the oligonucleotide sequence. Guanine is known to quench the fluorescence of rhodamine dyes, such as ATTO 565, through a process called photoinduced electron transfer (PET).[1] This effect is highly dependent on the distance between the dye and the guanine residue.1. Sequence Design: If possible, redesign the oligonucleotide to increase the distance between the ATTO 565 label and any guanine bases. 2. Dye Placement: If labeling an existing sequence, consider moving the dye to a different position (e.g., the 5'-end instead of the 3'-end, or an internal position) further away from guanine-rich regions. 3. Use a Linker: Incorporate a longer linker arm during synthesis to physically separate the dye from the oligonucleotide backbone and reduce interaction with guanine.
Fluorescence intensity changes upon hybridization Altered Proximity to Guanine: Hybridization to a complementary strand can change the conformation of the labeled oligonucleotide, bringing the ATTO 565 dye closer to or further away from a guanine residue on either the same strand or the complementary strand. This can lead to either a decrease (quenching) or increase (dequenching) in fluorescence.1. Analyze the Hybridized Structure: Examine the predicted secondary structure of the duplex to assess the proximity of the dye to guanine bases in the final application. 2. Reposition the Label: Consider the position of guanines in the complementary strand when choosing the labeling site on your probe.
Inconsistent fluorescence between different labeled sequences Variable Guanine Content and Position: Oligonucleotides with different sequences will have varying numbers and positions of guanine bases, leading to different degrees of quenching and, consequently, different fluorescence intensities even with the same labeling efficiency.1. Sequence-Specific Controls: Use an unlabeled oligonucleotide of the same sequence as a control in your experiments. 2. Quantify Degree of Labeling (DOL): Determine the DOL for each batch of labeled oligonucleotides to ensure that differences in fluorescence are not due to variations in labeling efficiency.
Low Labeling Efficiency Suboptimal Labeling Conditions: The efficiency of the coupling reaction between the ATTO 565 NHS ester and the amino-modified oligonucleotide can be affected by pH, buffer composition, and the quality of the reagents.1. Optimize pH: Ensure the pH of the labeling buffer is between 8.0 and 9.0. 2. Use Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris, which will compete with the oligonucleotide for the NHS ester. 3. Fresh Dye Solution: Prepare the ATTO 565 NHS ester solution immediately before use, as it is susceptible to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ATTO 565 quenching by guanine?

A1: The quenching of ATTO 565 by guanine is primarily caused by photoinduced electron transfer (PET).[1] In this process, upon excitation of the ATTO 565 dye, an electron is transferred from a nearby guanine base (which is the most easily oxidized of the DNA bases) to the excited dye. This non-radiative pathway for the dye to return to its ground state competes with fluorescence, leading to a decrease in the observed fluorescence intensity.

Q2: How does the distance between ATTO 565 and guanine affect quenching?

Illustrative Data on Distance-Dependent Quenching

The following table provides an illustrative example of how quenching efficiency might vary with the number of nucleotides separating ATTO 565 from a guanine residue. The exact values can vary depending on the specific sequence context and oligonucleotide conformation.

Number of Nucleotides Separating ATTO 565 and GuanineEstimated Quenching Efficiency (%)
0 (Adjacent)> 90%
1-250 - 80%
3-520 - 50%
> 6< 20%

Q3: Can other nucleobases quench ATTO 565 fluorescence?

A3: While other nucleobases can also participate in photoinduced electron transfer, guanine is the most potent quencher among the canonical DNA bases due to its low oxidation potential. Therefore, in the context of oligonucleotide labeling, guanine is the primary concern for fluorescence quenching.

Q4: How can I experimentally determine if guanine is quenching my ATTO 565-labeled oligonucleotide?

A4: You can perform a comparative experiment. Synthesize two versions of your oligonucleotide: one with the original sequence and another where the guanine(s) suspected of quenching are replaced with a different base (e.g., adenine). If the fluorescence intensity of the sequence with the substituted base is significantly higher, it is strong evidence of guanine-induced quenching.

Q5: Are there any ways to prevent or reduce guanine quenching?

A5: Yes, several strategies can be employed:

  • Rational Probe Design: The most effective method is to design your oligonucleotide sequence to avoid placing guanine residues near the intended labeling site.

  • Strategic Dye Placement: If the sequence is fixed, choose a labeling position that is as far as possible from any guanines.

  • Use of Linkers: Incorporating a spacer or linker between the dye and the oligonucleotide can increase the physical distance and reduce quenching.

  • Induce a Conformational Change: In some applications, the quenching by guanine can be used as a tool. For example, a probe can be designed to be quenched in its unbound state and to fluoresce upon hybridization, which forces the dye and quencher apart.

Experimental Protocols

Protocol 1: Standard NHS-Ester Labeling of Amino-Modified Oligonucleotides with ATTO 565

This protocol describes the general procedure for labeling an amino-modified oligonucleotide with ATTO 565 NHS ester.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • ATTO 565 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.2 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Purification system (e.g., HPLC or gel filtration)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the 0.2 M sodium bicarbonate buffer to a final concentration of 1 mM.

  • Dye Preparation: Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the reactive ATTO 565 solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye and other components using reverse-phase HPLC or a suitable gel filtration column.

  • Quantification: Determine the concentration and degree of labeling of the purified oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and 564 nm (for ATTO 565).

Protocol 2: Quantifying Guanine-Induced Quenching using Steady-State Fluorescence Spectroscopy

This protocol provides a method to quantify the extent of fluorescence quenching in an ATTO 565-labeled oligonucleotide.

Materials:

  • ATTO 565-labeled oligonucleotide containing a guanine residue at a specific position.

  • A control ATTO 565-labeled oligonucleotide of the same sequence but with the quenching guanine substituted with an adenine.

  • Hybridization buffer (e.g., PBS with 100 mM NaCl).

  • Fluorometer.

Procedure:

  • Sample Preparation: Prepare solutions of both the guanine-containing and the control oligonucleotide in the hybridization buffer at a concentration that gives a fluorescence signal within the linear range of the fluorometer (e.g., 100 nM).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 564 nm.

    • Measure the fluorescence emission spectrum from 575 nm to 700 nm for both samples.

    • Record the peak emission intensity at approximately 590 nm for both the guanine-containing oligonucleotide (I_Q) and the control oligonucleotide (I_0).

  • Calculation of Quenching Efficiency: Calculate the quenching efficiency (E_quench) using the following formula: E_quench = (1 - (I_Q / I_0)) * 100%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Oligo_G Oligo-ATTO565 (with Guanine) Fluorometer Fluorometer (Ex: 564 nm, Em: 575-700 nm) Oligo_G->Fluorometer Oligo_A Control Oligo-ATTO565 (Guanine -> Adenine) Oligo_A->Fluorometer Buffer Hybridization Buffer Buffer->Oligo_G Buffer->Oligo_A IQ Measure Intensity (I_Q) Fluorometer->IQ I0 Measure Intensity (I_0) Fluorometer->I0 Calculation Calculate Quenching Efficiency: E = (1 - I_Q / I_0) * 100% IQ->Calculation I0->Calculation

Caption: Workflow for Quantifying Guanine-Induced Quenching.

quenching_mechanism cluster_dye ATTO 565 cluster_guanine Guanine S0 S0 S1 S1 S0->S1 Excitation (hν) S1->S0 Fluorescence G G S1->G PET G_plus G+

Caption: Photoinduced Electron Transfer (PET) Mechanism.

References

improving signal-to-noise ratio with ATTO 565 cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing ATTO 565 cadaverine (B124047).

Troubleshooting Guide

A low signal-to-noise ratio can obscure meaningful data. The following guide addresses common issues encountered during experiments with ATTO 565 cadaverine, particularly in the context of enzymatic labeling by transglutaminases.

Issue 1: Weak or No Fluorescent Signal

A primary contributor to a poor signal-to-noise ratio is a weak fluorescent signal. The raw fluorescence intensity of your labeled molecule should be significantly higher than the background.

Potential Cause Recommended Solution
Low Labeling Efficiency Optimize Enzymatic Reaction: - Enzyme Concentration: Titrate the transglutaminase concentration to find the optimal level for your specific protein. - Reaction Time: Increase the incubation time to allow the enzymatic reaction to proceed to completion. - Calcium Concentration: Transglutaminase activity is often calcium-dependent. Ensure the optimal concentration of CaCl2 is present in your reaction buffer.
Inactive Enzyme Verify the activity of your transglutaminase stock with a known control substrate.
Suboptimal Buffer pH The pH of the reaction buffer can influence both enzyme activity and the fluorescence of ATTO 565. While the enzyme has its optimal pH, be aware that the fluorescence of ATTO 565 can be sensitive to acidic environments.[1] Maintain a pH that is a good compromise for both, typically around 7.4.
Low Substrate Concentration If your target protein has a low number of accessible glutamine residues for labeling, consider protein engineering to introduce a transglutaminase-specific tag (Q-tag).[2][3]
Photobleaching ATTO 565 is relatively photostable, but prolonged exposure to high-intensity light can cause photobleaching.[4][5] - Use an anti-fade mounting medium. - Minimize exposure to excitation light. - Use a sensitive detector to reduce required exposure times.
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on your instrument are set correctly for ATTO 565 (Excitation max: ~564 nm, Emission max: ~590 nm).[4][6][7][8] Optimize gain settings to enhance signal without saturating the detector.
Issue 2: High Background Fluorescence

High background fluorescence can mask the specific signal from your labeled molecule, leading to a reduced signal-to-noise ratio.

Potential Cause Recommended Solution
Unreacted this compound It is crucial to remove all unconjugated dye after the labeling reaction.[9] Use size-exclusion chromatography or dialysis to separate the labeled protein from free dye.
Non-specific Binding Blocking: Use appropriate blocking agents, such as Bovine Serum Albumin (BSA), to minimize non-specific binding of the labeled protein to surfaces. Washing: Increase the number and duration of washing steps to thoroughly remove unbound labeled protein.
Autofluorescence Biological samples can exhibit natural fluorescence. - Include an "unlabeled" control to assess the level of autofluorescence. - If possible, use a spectral imaging system to subtract the autofluorescence signal.
Contaminated Reagents Ensure all buffers and reagents are of high purity and are not contaminated with fluorescent impurities.
Dye Aggregation Rhodamine dyes like ATTO 565 can form aggregates, which may lead to altered fluorescence properties and non-specific binding.[10] To minimize aggregation, avoid excessively high dye concentrations and ensure proper solubilization.[10]

Diagrams

Troubleshooting Workflow for Low Signal-to-Noise Ratio

G start Low Signal-to-Noise Ratio weak_signal Is the signal weak? start->weak_signal high_background Is the background high? weak_signal->high_background No optimize_labeling Optimize Labeling Reaction weak_signal->optimize_labeling Yes remove_free_dye Improve Free Dye Removal high_background->remove_free_dye Yes end Improved Signal-to-Noise high_background->end No check_enzyme Check Enzyme Activity optimize_labeling->check_enzyme check_instrument Check Instrument Settings check_enzyme->check_instrument minimize_photobleaching Minimize Photobleaching check_instrument->minimize_photobleaching minimize_photobleaching->high_background optimize_blocking Optimize Blocking/Washing remove_free_dye->optimize_blocking check_autofluorescence Assess Autofluorescence optimize_blocking->check_autofluorescence prevent_aggregation Prevent Dye Aggregation check_autofluorescence->prevent_aggregation prevent_aggregation->end

Caption: A flowchart for troubleshooting low signal-to-noise ratio.

Transglutaminase-Mediated Labeling Pathway

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products TargetProtein Target Protein (with Glutamine residue) TGase Transglutaminase (Ca2+ dependent) TargetProtein->TGase Atto565 This compound Atto565->TGase LabeledProtein Labeled Protein (Stable Isopeptide Bond) TGase->LabeledProtein Ammonia Ammonia TGase->Ammonia

Caption: Enzymatic labeling using transglutaminase and this compound.

Quantitative Data Summary

The following table summarizes the key optical properties of ATTO 565.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) ~564 nm[6][8]
Maximum Emission Wavelength (λem) ~590 nm[6][8]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[6][8]
Fluorescence Quantum Yield (Φ) 90%[4][6][8][11]
Fluorescence Lifetime (τ) 4.0 ns[6][7][8]
Correction Factor (CF280) 0.12[7]

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Labeling of a Target Protein

This protocol provides a general guideline for labeling a protein containing accessible glutamine residues with this compound using transglutaminase.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Microbial transglutaminase (gpTGase)

  • 1 M CaCl2 solution

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure your protein solution is free of primary amines that could interfere with potential non-specific labeling, although this is less of a concern with enzymatic labeling compared to NHS ester chemistry.

    • The concentration of the protein should ideally be at least 1-2 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Target protein (to a final concentration of 1-5 µM)

      • This compound (to a final concentration of 50-100 µM)

      • Transglutaminase (to a final concentration of 0.5-1 µM)

      • CaCl2 (to a final concentration of 5-10 mM)

      • Reaction Buffer to the final desired volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, protected from light. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Separate the ATTO 565-labeled protein from the unreacted dye and enzyme using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a fluorescent dye that belongs to the rhodamine class.[7][8] It possesses a primary amine group via a cadaverine linker, which makes it an ideal substrate for transglutaminase enzymes.[7] Transglutaminases catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on a target protein and the primary amine of this compound.[2][3]

Q2: My protein doesn't have many accessible glutamine residues. How can I label it with this compound?

If your protein of interest has limited accessible glutamine residues for enzymatic labeling, you can genetically fuse a short peptide sequence that is a known substrate for transglutaminase, often referred to as a "Q-tag".[2][3] This allows for site-specific labeling of your protein.

Q3: Can I use this compound for intracellular labeling?

Intracellular labeling with transglutaminase and this compound is challenging.[3] This is due to the presence of endogenous transglutaminase substrates within the cell, which would compete for labeling, and the low intracellular calcium concentrations which may not be sufficient for enzyme activity.[3]

Q4: How should I store this compound?

This compound should be stored at -20°C, protected from light and moisture.[7] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7]

Q5: The fluorescence of my ATTO 565-labeled protein seems to have decreased over time in solution. What could be the cause?

Rhodamine dyes like ATTO 565 can sometimes form a colorless, non-fluorescent spirolactone, particularly in certain solvents or under basic conditions.[5] If you suspect this is an issue, especially when measuring the dye concentration, diluting an aliquot of the stock solution in ethanol (B145695) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) can help to reverse this.[5]

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 565 Cadaverine vs. ATTO 565 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers selecting the optimal fluorescent probe for their protein of interest.

The selection of an appropriate chemical tool for labeling proteins with fluorescent dyes is a critical decision in experimental design. The chosen method dictates the site of modification, the specificity of the labeling, and ultimately, the biological relevance of the downstream data. This guide provides an in-depth comparison of two amine-reactive derivatives of the bright and photostable rhodamine dye, ATTO 565: the transglutaminase-substrate ATTO 565 Cadaverine and the amine-reactive ATTO 565 NHS ester.

ATTO 565 is a high-performance fluorescent dye characterized by its strong absorption, high fluorescence quantum yield (~90%), and excellent photostability, making it a popular choice for applications ranging from fluorescence microscopy to single-molecule detection.[1][2][3] However, the strategy for covalently attaching this fluorophore to a protein—either enzymatically or through direct chemical conjugation—has significant implications for the experimental outcome.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and ATTO 565 NHS ester lies in their reaction chemistry and target specificity.

ATTO 565 NHS Ester utilizes N-hydroxysuccinimide (NHS) ester chemistry, one of the most common methods for protein labeling.[4] The NHS ester group is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the protein's N-terminus.[5][6] This reaction is a direct chemical conjugation that forms a stable amide bond.[7] Because most proteins present multiple lysine residues on their surface, NHS ester labeling is often non-specific and can result in a heterogeneous population of labeled proteins with a random distribution of dyes.[8][9]

This compound , on the other hand, serves as an amine donor substrate for transglutaminase enzymes.[1] These enzymes catalyze the formation of a highly stable isopeptide bond between the γ-carboxamide group of a specific glutamine residue on the protein and the primary amine of the cadaverine-linked dye.[10][11] This enzymatic approach offers the potential for highly site-specific labeling, especially when used with proteins that have been engineered with specific glutamine-containing tags (Q-tags).[12]

Reaction Mechanism Overview

Below is a diagram illustrating the distinct labeling pathways for ATTO 565 NHS Ester and this compound.

G cluster_0 ATTO 565 NHS Ester Pathway cluster_1 This compound Pathway Protein_NHS Protein (with Lysine, -NH2) Labeled_Protein_NHS Labeled Protein (Stable Amide Bond) Protein_NHS->Labeled_Protein_NHS Direct Chemical Reaction (pH 8.0-9.0) ATTO_NHS ATTO 565 NHS Ester ATTO_NHS->Labeled_Protein_NHS Protein_Cad Protein (with Glutamine, -CONH2) Labeled_Protein_Cad Labeled Protein (Stable Isopeptide Bond) Protein_Cad->Labeled_Protein_Cad ATTO_Cad ATTO 565 Cadaverine ATTO_Cad->Labeled_Protein_Cad TG_Enzyme Transglutaminase (Enzyme) TG_Enzyme->Labeled_Protein_Cad Enzymatic Catalysis G cluster_nhs ATTO 565 NHS Ester Workflow cluster_cad This compound Workflow nhs_start Start nhs_prep_protein Prepare Protein (Amine-Free Buffer, pH 8-9) nhs_start->nhs_prep_protein nhs_prep_dye Prepare NHS Ester in DMSO/DMF nhs_prep_protein->nhs_prep_dye nhs_react Incubate Protein + Dye (1 hr, Room Temp) nhs_prep_dye->nhs_react nhs_purify Purify (Desalting Column) nhs_react->nhs_purify nhs_analyze Analyze DOL (Spectrophotometry) nhs_purify->nhs_analyze nhs_end End nhs_analyze->nhs_end cad_start Start cad_prep_reagents Prepare Protein, Dye, and Transglutaminase Enzyme cad_start->cad_prep_reagents cad_react Incubate All Components (30 min - 24 hr) cad_prep_reagents->cad_react cad_stop Stop Reaction (Add Inhibitor) cad_react->cad_stop cad_purify Purify (Desalting Column) cad_stop->cad_purify cad_analyze Analyze (SDS-PAGE, Mass Spec) cad_purify->cad_analyze cad_end End cad_analyze->cad_end

References

A Comparative Guide to Fluorophore Photostability: ATTO 565 vs. Alexa Fluor 555 and Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence microscopy, the choice of a photostable fluorophore is paramount for acquiring high-quality, reproducible data. Photobleaching, the irreversible loss of fluorescence upon exposure to light, can significantly limit the duration of imaging experiments and impact quantitative analysis. This guide presents an objective comparison of the photostability of three commonly used fluorescent dyes in the orange-red spectral region: ATTO 565, Alexa Fluor 555, and Cy3, supported by available experimental data.

Quantitative Photostability Comparison

The following table summarizes the key photophysical properties and available photostability data for ATTO 565, Alexa Fluor 555, and Cy3. It is important to note that the photostability data for ATTO 565 comes from a separate study with different experimental conditions than the direct comparison between Alexa Fluor 555 and Cy3.

PropertyATTO 565Alexa Fluor 555Cy3
Excitation Max (nm) 564555550
Emission Max (nm) 590565570
Molar Extinction (M⁻¹cm⁻¹) 120,000150,000150,000
Quantum Yield 0.90~0.10~0.15
Relative Photostability HighHighModerate
Quantitative Data 55% photobleached after 30 min under 2.4 W/cm² illumination.[1]Retained >75% of initial fluorescence after 95s of continuous illumination.[2]Retained ~75% of initial fluorescence after 95s of continuous illumination.[2]

Note: Direct quantitative comparisons of photostability under identical conditions are not extensively published for all three dyes in a single study. The data presented is aggregated from available sources. ATTO dyes are generally reported to be more photostable than Cy-based dyes.[3] Similarly, Alexa Fluor 555 has been consistently shown to be significantly more resistant to photobleaching than Cy3.[2][4][5][6]

Experimental Protocols

To provide a framework for the quantitative data, a detailed methodology for a typical photostability experiment is outlined below. This protocol is a composite of standard practices in the field.

Objective: To quantify and compare the photobleaching rates of ATTO 565, Alexa Fluor 555, and Cy3.

Materials:

  • Solutions of ATTO 565, Alexa Fluor 555, and Cy3 at identical concentrations in a standard buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Microscope slide and coverslip, or a glass-bottom imaging dish.

  • Antifade mounting medium (optional, can be a variable for comparison).

  • Epifluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., mercury arc lamp, metal halide lamp, or laser).

    • Appropriate filter sets for each fluorophore.

    • A high-sensitivity digital camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorophore under investigation at a concentration suitable for imaging.

    • Immobilize the fluorophores on a glass surface or in a non-diffusing medium (e.g., a polymer gel or viscous solvent like glycerol) to ensure the same molecules are imaged over time.

    • Mount the sample on the microscope stage.

  • Image Acquisition:

    • Bring the sample into focus.

    • Set the excitation light to the desired intensity. It is crucial to maintain the same illumination power and conditions for all dyes being compared.

    • Acquire an initial image (time = 0) using an exposure time that provides a good signal-to-noise ratio without saturating the detector.

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Define a region of interest (ROI) within the illuminated area for each time-lapse series.

    • Measure the mean fluorescence intensity within the ROI for each image in the series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant (k). The photobleaching half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = ln(2)/k.

Visualizing the Experimental Workflow

To further clarify the process of comparing fluorophore photostability, the following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar solutions of dyes prep2 Immobilize dyes on surface prep1->prep2 acq1 Mount sample on microscope prep2->acq1 Transfer to microscopy acq2 Continuous illumination at constant power acq1->acq2 acq3 Acquire time-lapse image series acq2->acq3 an1 Measure fluorescence intensity over time acq3->an1 Image series an2 Normalize intensity to initial value an1->an2 an3 Plot decay curve and calculate half-life (t1/2) an2->an3 comp Compare photostability of dyes an3->comp Photostability metric

Caption: Workflow for comparative photostability analysis of fluorescent dyes.

References

ATTO 565 Outshines Other Orange Dyes in Quantum Yield Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the fluorescence quantum yield of ATTO 565 against other popular orange fluorescent dyes—Rhodamine 6G, R-Phycoerythrin (R-PE), and Cy3—reveals ATTO 565 as a top performer in its class, making it a superior choice for sensitive fluorescence-based applications.

Fluorescence quantum yield, a critical parameter for assessing the efficiency of a fluorophore, is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient dye, which is crucial for researchers in various fields, including molecular biology, cell imaging, and drug development. This guide provides an objective comparison of the quantum yield of ATTO 565 and other commonly used orange dyes, supported by experimental data and protocols.

Quantitative Comparison of Quantum Yields

The following table summarizes the quantum yield of ATTO 565 in comparison to Rhodamine 6G, R-Phycoerythrin (R-PE), and Cy3.

Fluorescent DyeQuantum Yield (Φ)Solvent/Buffer
ATTO 565 0.90 PBS [1][2][3]
Rhodamine 6G~0.95Ethanol[4][5][6]
R-Phycoerythrin (R-PE)~0.84DPBS[7][8]
Cy3~0.15PBS[9][10]

As the data indicates, ATTO 565, a rhodamine-based dye, exhibits a high fluorescence quantum yield of 90%[1][2][3]. This exceptional brightness makes it highly suitable for single-molecule detection and high-resolution microscopy[1][11].

Rhodamine 6G is another brightly fluorescent dye with a quantum yield of approximately 95% in ethanol[4][5][6][12]. It is often used as a standard in fluorescence spectroscopy.

R-Phycoerythrin (R-PE), a fluorescent protein from red algae, is also known for its high quantum yield, around 84%[7][8]. Its large size, however, may limit its use in applications requiring intracellular penetration[13].

In contrast, Cy3, a cyanine (B1664457) dye, has a significantly lower quantum yield of about 15% in PBS[9][10]. The fluorescence efficiency of Cy3 can be highly dependent on its environment and conjugation to biomolecules[14][15].

Experimental Protocol: Relative Quantum Yield Measurement

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol (B145695) or PBS)

  • Reference standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield (e.g., ATTO 565 in PBS)

Procedure:

  • Prepare a series of dilutions for both the reference standard and the sample in the same solvent. The concentrations should be low to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φref * (msample / mref) * (η2sample / η2ref)

    Where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis cluster_calc Calculation A Prepare Dilutions (Sample & Reference) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence (Fluorometer) A->C E Plot Intensity vs. Absorbance B->E D Integrate Fluorescence Emission C->D D->E F Determine Slopes E->F G Calculate Quantum Yield F->G

References

A Head-to-Head Comparison of Fluorescent Probes for Transglutaminase Labeling: Seeking Alternatives to ATTO 565

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of transglutaminase-mediated biological processes, the selection of an appropriate fluorescent probe is paramount for generating robust and reproducible data. ATTO 565 has been a popular choice for such applications, valued for its strong absorption and high fluorescence quantum yield. However, the ever-evolving landscape of fluorescent dye technology presents several viable alternatives that may offer advantages in specific experimental contexts. This guide provides an objective comparison of ATTO 565 with other commercially available fluorescent dyes suitable for transglutaminase labeling, supported by experimental data and detailed methodologies.

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. This enzymatic activity can be harnessed to site-specifically label proteins with fluorescent probes that have a primary amine, such as fluorescently labeled cadaverine (B124047) derivatives. The choice of the fluorescent dye can significantly impact the outcome of an experiment, influencing factors such as signal brightness, photostability, and potential interference with the biological system under investigation. Here, we compare the performance of ATTO 565 with notable alternatives, including Alexa Fluor 568 and Cy3, to aid researchers in making an informed decision for their transglutaminase labeling studies.

Quantitative Comparison of Spectroscopic Properties

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key spectroscopic and photophysical properties of ATTO 565 and its main competitors in a similar spectral range. A higher molar extinction coefficient and quantum yield contribute to a brighter fluorescent signal, a critical factor in detecting low-abundance targets.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
ATTO 565 564590120,0000.90
Alexa Fluor 568 57860391,3000.69
Cy3 550570150,0000.15
Rhodamine B 555580110,000~0.31 (in water)

Performance in Transglutaminase Labeling: A Comparative Overview

While direct head-to-head studies comparing the enzymatic incorporation of these specific dyes by transglutaminase are limited, we can infer their performance based on their known characteristics and use in similar bioconjugation applications.

  • ATTO 565 stands out with its exceptional quantum yield, making it an extremely bright fluorophore. Its high photostability is also a significant advantage for experiments requiring long-term imaging or repeated exposures.

  • Alexa Fluor 568 is a well-established and reliable dye known for its excellent photostability and good brightness.[1] Its performance is consistent across a wide range of applications, making it a robust choice for transglutaminase labeling, especially in demanding imaging conditions.[1]

  • Cy3 exhibits a high molar extinction coefficient, suggesting it can absorb light very efficiently. However, its quantum yield is notably lower than that of ATTO 565 and Alexa Fluor 568, which can result in a dimmer signal. Cy3 is also known to be more susceptible to photobleaching, which could be a limiting factor in certain experiments.

  • Rhodamine B is a classic fluorescent dye with moderate brightness. Its quantum yield is highly dependent on the solvent environment, which can introduce variability in experimental results.

Experimental Protocols

To facilitate a direct and unbiased comparison between ATTO 565 and its alternatives for transglutaminase labeling, the following experimental protocols are provided.

Protocol 1: General Transglutaminase-Mediated Protein Labeling

This protocol describes a general method for labeling a protein substrate with an amine-reactive fluorescent dye using transglutaminase.

Materials:

  • Purified transglutaminase (e.g., microbial or tissue transglutaminase)

  • Protein substrate containing an accessible glutamine residue

  • Amine-reactive fluorescent dye (e.g., ATTO 565-cadaverine, Alexa Fluor 568-cadaverine, or Cy3-cadaverine)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂ (if using a calcium-dependent transglutaminase), 1 mM DTT

  • Stop Solution: 50 mM EDTA, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the protein substrate (final concentration 1-10 µM) and the amine-reactive fluorescent dye (final concentration 10-100 µM) in the reaction buffer.

  • Enzyme Addition: Add purified transglutaminase to the reaction mixture to a final concentration of 0.1-1 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding the stop solution to chelate the calcium (if applicable) and inactivate the enzyme.

  • Purification: Remove the unreacted fluorescent dye from the labeled protein using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its respective λmax).

Protocol 2: Comparative Analysis of Labeling Efficiency and Photostability

This protocol outlines a workflow to directly compare the performance of different fluorescent dyes for labeling a specific transglutaminase substrate.

Procedure:

  • Parallel Labeling Reactions: Set up parallel labeling reactions as described in Protocol 1, using ATTO 565-cadaverine, Alexa Fluor 568-cadaverine, and Cy3-cadaverine in separate tubes. Ensure all other reaction conditions are identical.

  • Purification and Quantification: Purify and quantify the degree of labeling for each reaction as described in Protocol 1.

  • Fluorescence Intensity Measurement: Dilute the labeled proteins to the same concentration and measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths.

  • Cellular Imaging and Photostability Assessment:

    • Introduce the fluorescently labeled proteins into cultured cells (e.g., via microinjection or protein transfection).

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for each dye.

    • To assess photostability, continuously illuminate a region of interest and measure the decay in fluorescence intensity over time for each dye.

  • Data Analysis: Compare the labeling efficiency, fluorescence intensity, and photobleaching rates of the different dyes to determine the optimal choice for your specific application.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Transglutaminase Labeling Workflow Protein Protein Substrate (with Gln residue) Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Gln Dye Amine-Reactive Fluorescent Dye Dye->Labeled_Protein Amine TGase Transglutaminase TGase->Labeled_Protein Catalysis G cluster_1 Comparative Experimental Workflow Start Parallel Labeling Reactions (ATTO 565, Alexa 568, Cy3) Purify Purification & Quantification Start->Purify Measure Fluorescence Intensity Measurement Purify->Measure Image Cellular Imaging & Photostability Assay Measure->Image Analyze Data Analysis & Comparison Image->Analyze

References

Preserving Protein Functionality: A Guide to Validation After ATTO 565 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of labeled proteins. This guide provides a comprehensive comparison of protein function before and after labeling with the fluorescent dye ATTO 565, offering insights into its performance against other common fluorophores and detailing essential validation protocols.

Fluorescent labeling is an indispensable tool in modern biological research, enabling the visualization and tracking of proteins within complex cellular environments. However, the conjugation of a fluorophore can potentially alter the structure and function of the target protein, leading to misleading results. Therefore, rigorous validation of the labeled protein's biological activity is paramount. This guide focuses on ATTO 565, a popular rhodamine-based dye known for its high fluorescence quantum yield and photostability, and outlines methods to ensure that the functional integrity of your protein is maintained post-labeling.

The Impact of Labeling on Protein Function: A Comparative Overview

While fluorescent labeling is a powerful technique, it is crucial to recognize that the attachment of any external molecule can influence a protein's behavior. Studies have shown that fluorescent labels can affect the binding kinetics of proteins. The charge of the fluorescent label, for instance, can significantly influence the association processes of protein binding, particularly when interacting with charged surfaces like cell membranes.[1]

To ensure the reliability of experimental data, it is essential to perform functional validation assays post-labeling. Below, we compare the theoretical performance of ATTO 565-labeled proteins with unlabeled counterparts and those labeled with other commonly used dyes in a similar spectral range, such as Alexa Fluor 568 and Cy3.

ParameterUnlabeled ProteinATTO 565 LabeledAlexa Fluor 568 LabeledCy3 Labeled
Enzymatic Activity (Kcat/Km) BaselineMinimal to moderate impact expectedMinimal to moderate impact expectedMinimal to moderate impact expected
Binding Affinity (Kd) BaselineMinimal to moderate impact expectedMinimal to moderate impact expectedMinimal to moderate impact expected
Photostability N/AHighHighModerate
Brightness N/AHighHighHigh

Note: The degree of impact on protein function is highly dependent on the specific protein, the labeling site, and the degree of labeling. It is imperative to empirically validate the function of each labeled protein conjugate.

Key Experimental Protocols for Functional Validation

To quantitatively assess the impact of ATTO 565 labeling on protein function, a series of validation experiments are recommended. Here, we provide detailed methodologies for two common assays: a Fluorescence Polarization (FP) assay for binding interactions and a generic enzymatic activity assay.

Experimental Workflow for Functional Validation

G cluster_0 Protein Labeling cluster_1 Functional Validation cluster_2 Data Analysis & Comparison Unlabeled_Protein Unlabeled Protein Labeling Labeling with ATTO 565 NHS-ester Unlabeled_Protein->Labeling Purification Purification of Labeled Protein Labeling->Purification Binding_Assay Binding Assay (e.g., FP, SPR) Purification->Binding_Assay Enzymatic_Assay Enzymatic Activity Assay Purification->Enzymatic_Assay Compare_Kd Compare Kd values (Labeled vs. Unlabeled) Binding_Assay->Compare_Kd Compare_Activity Compare Kcat/Km values (Labeled vs. Unlabeled) Enzymatic_Assay->Compare_Activity Conclusion Assess Impact on Function Compare_Kd->Conclusion Compare_Activity->Conclusion

Caption: Workflow for labeling and functional validation of proteins.

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol is designed to determine the equilibrium dissociation constant (Kd) of a labeled protein to its binding partner.

Materials:

  • ATTO 565-labeled protein

  • Unlabeled binding partner (ligand)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-volume 384-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ATTO 565-labeled protein in the assay buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and well below the expected Kd.

    • Prepare a dilution series of the unlabeled binding partner in the assay buffer.

  • Assay Setup:

    • To each well of the microplate, add a constant concentration of the ATTO 565-labeled protein.

    • Add the varying concentrations of the unlabeled binding partner to the wells. Include a control with no binding partner.

    • Bring the total volume in each well to the final assay volume with the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. This time should be determined empirically.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. Excite at ~560 nm and measure the parallel and perpendicular emission at ~590 nm.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the binding partner concentration.

    • Fit the data to a one-site binding model to determine the Kd.

    • Compare the Kd of the ATTO 565-labeled protein to the Kd of the unlabeled protein (determined by a label-free method like Surface Plasmon Resonance or Isothermal Titration Calorimetry) to assess the impact of the label.

Enzymatic Activity Assay

This protocol provides a general framework for comparing the enzymatic activity of a labeled enzyme to its unlabeled counterpart. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • ATTO 565-labeled enzyme

  • Unlabeled enzyme (as a control)

  • Enzyme-specific substrate

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of both the ATTO 565-labeled and unlabeled enzymes at the same concentration in the assay buffer.

    • Prepare a stock solution of the substrate.

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., cuvette or microplate well), add the assay buffer.

    • Add a specific amount of either the labeled or unlabeled enzyme.

    • Initiate the reaction by adding the substrate.

  • Kinetic Measurement:

    • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time. This will depend on whether the substrate or product is chromogenic or fluorogenic.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the progress curve.

    • Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

    • Calculate the catalytic efficiency (Kcat/Km) for both the labeled and unlabeled enzyme.

    • A significant change in Kcat/Km for the labeled enzyme indicates that the label has affected its function.

Visualizing Cellular Processes: Signaling Pathways

Fluorescently labeled proteins are instrumental in elucidating complex signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently studied using fluorescently tagged proteins to track receptor dimerization, internalization, and downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF (Ligand) EGFR EGFR (ATTO 565-labeled) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Caption: Simplified EGFR signaling pathway.

Conclusion

The use of ATTO 565 for protein labeling offers a bright and photostable solution for a wide range of fluorescence-based assays. However, as with any protein modification, it is critical to validate the functional integrity of the labeled protein. By employing the rigorous validation protocols outlined in this guide, researchers can confidently ensure that their experimental findings accurately reflect the biological processes under investigation. The choice of fluorescent dye should always be guided by empirical data, and a thorough comparison of the labeled protein's function to its unlabeled counterpart is a non-negotiable step in producing reliable and reproducible scientific data.

References

ATTO 565 vs. Other Rhodamine Dyes for STED Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of super-resolution imaging, Stimulated Emission Depletion (STED) microscopy stands as a powerful technique to overcome the diffraction limit of light. The choice of fluorescent probe is paramount to achieving the highest resolution and image quality. This guide provides an objective comparison of the rhodamine-based dye ATTO 565 against other commonly used rhodamine dyes—Rhodamine B, Rhodamine 6G, and Tetramethylrhodamine (TMR)—for STED microscopy applications. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their STED imaging experiments.

Photophysical and Spectral Properties: A Quantitative Comparison

The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical properties. A high molar extinction coefficient ensures efficient light absorption, a high quantum yield translates to a bright signal, and exceptional photostability is crucial for enduring the high laser powers used in STED. The spectral characteristics, including excitation and emission maxima, dictate the laser lines required for excitation and depletion.

PropertyATTO 565Rhodamine BRhodamine 6GTMR (Tetramethylrhodamine)
Excitation Maximum (λex) 563-564 nm[1][2]545-546 nm[3]525-530 nm554 nm
Emission Maximum (λem) 590-592 nm[1][2]566-567 nm[3]548-552 nm575 nm
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][2]~106,000 M⁻¹cm⁻¹~116,000 M⁻¹cm⁻¹~95,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~90%[1][2]~31-70%~95%~40%
Photostability High[1][2]ModerateHighModerate
Recommended STED Depletion Laser 660 nm (excellent), 775 nm (very good)[4][5]Not commonly used for STEDNot commonly used for STED660 nm (excellent), 775 nm (moderate)[4][5]

Key Insights:

  • ATTO 565 emerges as a top performer with a high molar extinction coefficient and an exceptional quantum yield, indicating a very bright fluorescent probe.[1][2] Its high photostability makes it particularly well-suited for the demanding conditions of STED microscopy.[1][2]

  • Rhodamine 6G exhibits an excellent quantum yield, comparable to ATTO 565, and high photostability. However, its excitation and emission spectra are blue-shifted compared to ATTO 565, which might be a consideration depending on the available laser lines and the desired spectral separation in multi-color imaging.

  • Rhodamine B and TMR show lower quantum yields and moderate photostability compared to ATTO 565 and Rhodamine 6G, which can limit their performance in STED applications requiring long acquisition times or high laser powers.

Performance in STED Microscopy: Resolution and Photostability

The ultimate measure of a fluorophore's utility in STED microscopy is the achievable resolution and its resistance to photobleaching under STED conditions.

Performance MetricATTO 565TMRRhodamine B & 6G
Achievable Resolution in STED Down to ~20-60 nm[1][6]Generally lower than ATTO 565 due to lower photostabilityNot typically the first choice for high-performance STED
STED Depletion Efficiency High, especially with a 660 nm depletion laser[4][5]Moderate, can be depleted with 660 nm or 775 nm lasers[4][5]Less characterized for STED depletion
Photostability under STED Excellent, allowing for multiple acquisitions[1][2]Moderate, prone to faster photobleachingLower compared to ATTO 565

Key Insights:

  • ATTO 565 has demonstrated the ability to achieve resolutions in the range of tens of nanometers in STED microscopy, showcasing its superior performance.[1][6] Its high photostability allows for the acquisition of high-quality, high-resolution images with a good signal-to-noise ratio.[1][2]

  • While TMR can be used for STED microscopy, its moderate photostability can be a limiting factor, potentially leading to faster signal degradation and limiting the achievable resolution, especially in long-term imaging experiments.[4][5]

  • Rhodamine B and Rhodamine 6G , while excellent general-purpose fluorophores, are less commonly employed in cutting-edge STED applications due to the availability of more robust and specifically optimized dyes like ATTO 565.

Experimental Protocols

Protocol 1: Immunofluorescence Labeling with ATTO 565 NHS Ester for STED Microscopy

This protocol provides a general guideline for labeling intracellular proteins using an ATTO 565 NHS ester-conjugated secondary antibody.

Materials:

  • Cells grown on #1.5H coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS

  • Blocking buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (specific to the target protein)

  • ATTO 565-conjugated secondary antibody

  • Mounting medium with an appropriate refractive index (e.g., ProLong Diamond, Mowiol)

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. The choice of permeabilization agent depends on the location of the target protein.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the ATTO 565-conjugated secondary antibody in blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium. Allow the mounting medium to cure as per the manufacturer's instructions.

Protocol 2: STED Microscopy Imaging

This protocol outlines the general steps for acquiring STED images. Specific parameters will need to be optimized for the instrument and sample.

Instrumentation:

  • A STED microscope equipped with appropriate excitation and depletion lasers. For ATTO 565, an excitation laser around 561 nm and a depletion laser at 660 nm or 775 nm are typically used.[4][5]

Procedure:

  • Sample Placement: Place the prepared slide on the microscope stage.

  • Locate Region of Interest: Using a low-power objective and conventional confocal mode, locate the cells and the region of interest.

  • Switch to STED Imaging Mode: Switch to a high-power objective suitable for STED imaging and engage the STED imaging mode.

  • Set Imaging Parameters:

    • Excitation Laser Power: Use the lowest possible laser power that provides a sufficient signal to minimize photobleaching.

    • Depletion Laser Power: Gradually increase the depletion laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases the risk of phototoxicity and photobleaching.

    • Pixel Size and Dwell Time: Set an appropriate pixel size (e.g., 20-30 nm) and pixel dwell time to ensure adequate sampling and signal-to-noise ratio.

    • Detector Settings: Adjust the detector gain and offset to optimize the signal detection.

  • Image Acquisition: Acquire the STED image. It is often beneficial to acquire a confocal image of the same region for comparison.

  • Image Processing: Process the acquired images using appropriate software to enhance visualization and perform any necessary analysis.

Visualizing the Workflow and Principles

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the STED microscopy principle and a typical experimental workflow.

STED_Principle S0 S0 (Ground State) S1 S1 (Excited State) S0->S1 Excitation (e.g., 561 nm) S1->S0 Fluorescence (e.g., 590 nm) S1->S0 Stimulated Emission (e.g., 660 nm) Excitation Excitation Beam (Gaussian) Result Effective Spot (< Diffraction Limit) STED STED Beam (Donut)

Principle of Stimulated Emission Depletion (STED) Microscopy.

STED_Workflow Start Start SamplePrep Sample Preparation (Fixation, Permeabilization) Start->SamplePrep PrimaryAb Primary Antibody Incubation SamplePrep->PrimaryAb SecondaryAb Secondary Antibody Incubation (ATTO 565 conjugated) PrimaryAb->SecondaryAb Mounting Mounting on Microscope Slide SecondaryAb->Mounting Imaging STED Image Acquisition Mounting->Imaging Analysis Image Analysis and Interpretation Imaging->Analysis End End Analysis->End

General Experimental Workflow for STED Microscopy.

Conclusion

For researchers aiming for the highest performance in STED microscopy, ATTO 565 stands out as a superior choice among the compared rhodamine dyes. Its exceptional brightness, high quantum yield, and robust photostability translate to higher resolution images with better signal-to-noise ratios. While other rhodamine dyes like TMR can be utilized, they may present limitations in terms of photostability and overall performance, particularly for demanding applications such as live-cell or long-term STED imaging. The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the desired resolution, the nature of the sample, and the available instrumentation. This guide provides the foundational data and protocols to make an informed decision and to successfully implement STED microscopy for advanced biological imaging.

References

Navigating the Spectrum of Choice: A Guide to Cost-Effective Alternatives for ATTO 565 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that balances performance with budgetary constraints. ATTO 565, a popular orange fluorescent dye, is renowned for its high fluorescence quantum yield and photostability. However, a range of viable, cost-effective alternatives exist that can deliver comparable results. This guide provides an objective comparison of ATTO 565 with several alternatives, supported by experimental data and detailed protocols to aid in making an informed decision.

Performance at a Glance: A Quantitative Comparison

The core of a fluorescent dye's utility lies in its photophysical properties. A dye's brightness is a function of its molar extinction coefficient (how well it absorbs light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).[1] Photostability, or the dye's resistance to fading upon illumination, is another crucial factor for imaging experiments. The following table summarizes these key metrics for ATTO 565 and its potential alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)Price (USD/1mg NHS Ester)
ATTO 565 564590120,000[2]0.90[2][3]108,000~$198.00 - $283.00[4]
Alexa Fluor 568 57860388,000 - 91,300[5]0.69[6]~60,720 - 62,997~$140.00
Cy3 555572150,000[7]~0.20 - 0.30~30,000 - 45,000~$95.00 - $136.00[7][8]
DyLight 550 562576150,000Data not readily availableData not readily available~$406.00 - $625.21[9][10]

Note: Prices are approximate and can vary between suppliers. Brightness is a calculated value for relative comparison.

Understanding Fluorescence and Photostability

The process of fluorescence and the undesirable phenomenon of photobleaching can be visualized using a Jablonski diagram. Upon absorbing a photon of light, a fluorophore molecule is excited to a higher electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state by emitting a photon of lower energy (longer wavelength), which is the fluorescence we observe. However, the excited molecule can also undergo other processes, including intersystem crossing to a triplet state. From this triplet state, the molecule can react with its environment (e.g., oxygen), leading to irreversible chemical modification and the loss of fluorescence, a process known as photobleaching.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Chemical Reaction Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Labeled Protein Solution B Mount on Microscope Slide A->B C Set Constant Imaging Parameters B->C D Acquire Time-Lapse Images C->D E Measure Fluorescence Intensity in ROI D->E F Plot Intensity vs. Time E->F G Determine Photobleaching Half-Life (t½) F->G GPCR_Signaling Ligand Fluorescent Ligand (e.g., with ATTO 565 alternative) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

performance of ATTO 565 in different microscopy setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal dye is paramount for achieving high-quality imaging data. This guide provides a comprehensive comparison of the rhodamine-based fluorescent dye ATTO 565 against its common alternatives, Alexa Fluor 568 and Cy3B. The focus is on their performance in various advanced microscopy setups, supported by quantitative data and detailed experimental protocols.

Core Photophysical Properties: A Head-to-Head Comparison

The intrinsic brightness and photostability of a fluorophore are critical determinants of its suitability for demanding imaging applications. ATTO 565 exhibits a high fluorescence quantum yield and excellent thermal and photostability, making it a robust choice for a range of microscopy techniques. Below is a summary of the key photophysical properties of ATTO 565 compared to Alexa Fluor 568 and Cy3B.

PropertyATTO 565Alexa Fluor 568Cy3B
Excitation Maximum (nm) 564578558
Emission Maximum (nm) 590603572
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,00091,300130,000
Fluorescence Quantum Yield (η) 0.900.690.67
Fluorescence Lifetime (τ) (ns) 4.03.62.8

Performance in Advanced Microscopy Setups

The true test of a fluorophore lies in its performance within specific microscopy applications. This section details the comparative performance of ATTO 565 in confocal microscopy, stimulated emission depletion (STED) microscopy, and fluorescence lifetime imaging microscopy (FLIM).

Confocal Microscopy

In conventional confocal microscopy, signal brightness and photostability are key for obtaining high-contrast images with minimal signal degradation over time. Due to its high quantum yield and molar extinction coefficient, ATTO 565 provides bright, stable fluorescence, enabling the acquisition of high-quality images.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy demands exceptional photostability due to the high laser powers used for stimulated emission. ATTO 565 is particularly well-suited for STED imaging. Its high photostability allows for the acquisition of super-resolution images with improved clarity and detail compared to less stable dyes. For instance, studies have shown that ATTO 565 can resolve fine cellular structures that are not distinguishable using standard confocal microscopy.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM provides information about the local environment of a fluorophore by measuring its fluorescence lifetime. The relatively long fluorescence lifetime of ATTO 565 (around 4.0 ns) makes it a suitable probe for FLIM-based studies, including Förster Resonance Energy Transfer (FRET) measurements.

Experimental Protocols

To ensure reproducibility and assist in the practical application of this information, detailed experimental protocols are provided below.

Protocol 1: Antibody Labeling with NHS Ester Dyes (ATTO 565, Alexa Fluor 568)

This protocol describes the conjugation of amine-reactive NHS ester dyes to antibodies, a common procedure for preparing immunofluorescence reagents.

Materials:

  • Antibody solution (1 mg/mL in amine-free buffer, e.g., PBS)

  • ATTO 565 NHS ester or Alexa Fluor 568 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.

  • Dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Add the 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M.

  • Slowly add the dissolved dye to the antibody solution while gently vortexing. A typical starting point is a 5-10 fold molar excess of dye to antibody.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the first colored band, which contains the labeled antibody.

  • Measure the absorbance of the conjugate at 280 nm and the dye's absorption maximum to determine the degree of labeling.

Protocol 2: Photostability Measurement in Confocal Microscopy

This protocol outlines a method to quantify and compare the photostability of different fluorophores under confocal imaging conditions.

Materials:

  • Labeled samples (e.g., cells or beads) with ATTO 565, Alexa Fluor 568, and Cy3B.

  • Confocal microscope with appropriate laser lines and detectors.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare samples with each fluorophore, ensuring similar initial fluorescence intensities.

  • Mount the sample on the confocal microscope.

  • Select a region of interest (ROI) for imaging.

  • Acquire a time-lapse series of images of the ROI, keeping the laser power, pixel dwell time, and other imaging parameters constant.

  • Use image analysis software to measure the mean fluorescence intensity within the ROI for each frame of the time series.

  • Normalize the intensity values to the initial intensity (first frame).

  • Plot the normalized intensity as a function of time or frame number. The rate of fluorescence decay represents the photobleaching rate.

  • Fit the decay curve to an exponential function to determine the photobleaching time constant.

Visualizing Workflows and Concepts

To further clarify experimental processes and the advantages of ATTO 565, the following diagrams are provided.

G Workflow for Antibody Labeling and Purification cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye Solution antibody->mix dye Dissolve NHS Ester Dye in DMSO/DMF dye->mix incubate Incubate for 1 hour at Room Temperature mix->incubate sec Size-Exclusion Chromatography incubate->sec collect Collect Labeled Antibody sec->collect

Caption: Workflow for conjugating an NHS ester dye to an antibody.

G Conceptual Diagram of STED Microscopy cluster_excitation Excitation cluster_sted Stimulated Emission Depletion cluster_sample Sample cluster_detection Detection exc_laser Excitation Laser (e.g., 561 nm) sample ATTO 565 Labeled Structure exc_laser->sample Excites Fluorophores sted_laser STED Laser (e.g., 775 nm, Donut Shape) sted_laser->sample Depletes Fluorescence at Periphery em_light Emitted Fluorescence sample->em_light detector Detector em_light->detector

Caption: Principle of STED microscopy using a depletion laser.

Conclusion

ATTO 565 stands out as a high-performance fluorescent dye, particularly for advanced microscopy techniques that demand high photostability and brightness. Its superior quantum yield and robustness under intense illumination make it an excellent choice for confocal and super-resolution imaging, often outperforming traditional dyes like Cy3. While Alexa Fluor 568 remains a strong competitor, the exceptional photophysical properties of ATTO 565 make it a compelling alternative for researchers aiming to push the boundaries of fluorescence microscopy. The selection of the most appropriate dye will ultimately depend on the specific experimental requirements, including the imaging modality, sample type, and desired signal-to-noise ratio.

comparative analysis of ATTO dyes for single-molecule studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on single-molecule studies, the choice of fluorescent probe is paramount. ATTO dyes, a prominent class of fluorescent labels, are renowned for their high photostability and brightness.[1] This guide provides a comparative analysis of key ATTO dyes, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the optimal dye for your specific single-molecule application.

ATTO dyes are characterized by their rigid molecular structure, which contributes to their high fluorescence quantum yields and strong absorption.[1] This inherent rigidity minimizes isomerization in solution, leading to consistent optical properties across various environmental conditions.[1] Many ATTO dyes, particularly those with excitation wavelengths beyond 600 nm, are advantageous for reducing autofluorescence and background noise in biological samples.[1][2]

Key Performance Metrics of ATTO Dyes

The selection of an appropriate ATTO dye hinges on a careful consideration of its photophysical properties. The following table summarizes the key performance indicators for a selection of ATTO dyes frequently employed in single-molecule experiments.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum YieldFluorescence Lifetime (ns)Key Features for Single-Molecule Studies
ATTO 488 50152390,0000.804.1High photostability, low aspecific interactions.[3] Good for multicolor applications.[4]
ATTO 532 532552115,000--Low aspecific interactions with lipid systems.[3]
ATTO 550 554576120,0000.803.6Strong absorption and high quantum yield.[5] Alternative to rhodamine dyes.
ATTO 565 563592120,0000.90-High photostability, suitable for STED microscopy.[6][7][8]
ATTO 590 594624120,000--High thermal and photostability, suitable for high-resolution microscopy.[9]
ATTO 647N 644669150,0000.65-Exceptionally bright and photostable,[10] resistant to ozone degradation, excellent for single-molecule studies.
ATTO 655 663684125,0000.30-Photostable and resistant to ozone degradation, interacts with DNA.

Experimental Protocols

Accurate characterization of fluorescent dyes is critical for reproducible single-molecule experiments. Below are detailed methodologies for two key experiments.

Protocol 1: Determination of Photobleaching Rate

This protocol outlines a method to quantify the photostability of a dye, a critical parameter for single-molecule imaging.

Objective: To determine the time constant of photobleaching for a surface-immobilized fluorescently labeled biomolecule.

Materials:

  • Microscope slide and coverslip (passivated surface, e.g., with PEG)

  • Fluorescently labeled biomolecule (e.g., DNA or protein) in an appropriate buffer

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Excitation laser corresponding to the dye's absorption maximum

  • EMCCD or sCMOS camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Surface Immobilization: Immobilize the fluorescently labeled biomolecules on the passivated surface of the microscope slide at a low density, ensuring individual molecules are well-separated.

  • Imaging Setup:

    • Mount the slide on the TIRF microscope.

    • Focus on the surface and adjust the TIRF angle to achieve optimal signal-to-noise.

    • Set the laser power to an intensity relevant for the planned single-molecule experiment.

    • Configure the camera for continuous acquisition with an appropriate frame rate (e.g., 100 ms).

  • Data Acquisition:

    • Start continuous laser illumination and image acquisition.

    • Record a time-lapse series of images until most of the fluorescent spots have disappeared.

  • Data Analysis:

    • Identify individual fluorescent spots in the first frame of the time-lapse series.

    • For each spot, measure the integrated fluorescence intensity over time.

    • Plot the fluorescence intensity as a function of time for each molecule.

    • The intensity decay curve can often be fitted with a single or double exponential function to extract the photobleaching lifetime (the time at which the fluorescence intensity drops to 1/e of its initial value).

    • Average the lifetimes from a statistically significant number of single molecules to determine the characteristic photobleaching rate.

Protocol 2: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. This protocol describes a relative method for its determination.

Objective: To determine the fluorescence quantum yield of an ATTO dye relative to a standard of known quantum yield.

Materials:

  • Spectrofluorometer

  • Cuvettes

  • ATTO dye solution of unknown quantum yield

  • Standard dye solution of known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., water, ethanol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the ATTO dye and the standard dye in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the ATTO dye and the standard dye.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the ATTO dye (Φ_ATTO) can be calculated using the following equation: Φ_ATTO = Φ_Standard * (Slope_ATTO / Slope_Standard) * (n_ATTO² / n_Standard²) where Φ_Standard is the quantum yield of the standard, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

Logical Workflow for Dye Selection

The selection of an ATTO dye for a single-molecule study is a multi-step process that involves considering the specific experimental requirements. The following diagram illustrates a logical workflow to guide this decision-making process.

DyeSelectionWorkflow Start Start: Define Experimental Needs Question1 Single-molecule FRET? Start->Question1 Question2 High Photostability Critical? Question1->Question2 No Recommendation1 Select Donor/Acceptor Pair (e.g., ATTO 550 / ATTO 647N) Question1->Recommendation1 Yes Question3 Multicolor Imaging? Question2->Question3 No Recommendation2 Consider ATTO 647N or ATTO 565 Question2->Recommendation2 Yes Question4 Low Background Noise Essential? Question3->Question4 No Recommendation3 Choose Dyes with Minimal Spectral Overlap (e.g., ATTO 488, ATTO 594, ATTO 647N) Question3->Recommendation3 Yes Recommendation4 Use Red-shifted Dyes (e.g., ATTO 647N, ATTO 655) Question4->Recommendation4 Yes FinalChoice Final Dye Selection Question4->FinalChoice No Recommendation1->Question2 Recommendation2->Question3 Recommendation3->Question4 Recommendation4->FinalChoice End End FinalChoice->End

Caption: A flowchart for selecting an ATTO dye for single-molecule studies.

This guide provides a foundational understanding of the comparative performance of various ATTO dyes in the context of single-molecule studies. For optimal results, it is always recommended to perform in-house validation of the chosen dye under the specific experimental conditions of your research.

References

Safety Operating Guide

Safe Disposal of ATTO 565 Cadaverine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ATTO 565 cadaverine (B124047), a fluorescent marker commonly used in life sciences.

I. Immediate Safety and Handling

While ATTO 565 cadaverine is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care, adhering to good laboratory practices. The cadaverine component, 1,5-diaminopentane, is a combustible liquid that can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin. Therefore, appropriate personal protective equipment (PPE) should always be worn.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or other chemical-resistant gloves
Body Protection Laboratory coat

II. Proper Disposal Procedures

The recommended disposal route for this compound and associated waste is through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or its waste down the drain.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, tubes, gloves), must be segregated as chemical waste.

  • Waste Collection:

    • Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: Label the waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.

  • EHS Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

III. Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Minor Spills:

    • Restrict access to the affected area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for disposal as chemical waste.

    • Clean the spill area with a suitable decontamination solution.

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Generation cluster_2 Segregation & Collection cluster_3 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe solid_waste Solid Waste Generated (Gloves, Tips, Vials) ppe->solid_waste liquid_waste Liquid Waste Generated (Solutions, Rinsates) ppe->liquid_waste collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid store Store Sealed Containers in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

Safeguarding Your Research: A Guide to Handling ATTO 565 Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers working with fluorescent probes like ATTO 565 cadaverine (B124047) are at the forefront of scientific innovation. Ensuring personal and environmental safety during the handling of these compounds is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for ATTO 565 cadaverine to ensure safe and effective laboratory practices.

Personal Protective Equipment (PPE) for this compound

The use of appropriate PPE is the first line of defense against potential exposure. This compound, a derivative of the rhodamine dye family, requires careful handling.[1] The following table summarizes the recommended PPE when working with this compound.[2]

Protection TypeRecommended EquipmentPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[2]Prevents skin contact and absorption.
Eye and Face Protection Tight-sealing safety goggles. A face shield is recommended if there is a risk of splashing.[2]Protects eyes from splashes and potential vapors.
Body Protection Laboratory coat, overalls, or a chemical-resistant apron.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a well-ventilated area or a chemical fume hood.[2] If irritation occurs or exposure limits may be exceeded, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is necessary.[2]Prevents inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

1. Preparation and Reconstitution:

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[1]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • This compound is soluble in polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] Prepare solutions immediately before use.

  • Avoid all personal contact with the compound, including inhalation.[2]

2. During Use:

  • Do not eat, drink, or smoke in the designated handling area.[2]

  • Keep the container tightly sealed when not in use.[2]

  • Should a spill occur, restrict access to the area. Wearing full PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand. Collect the material in a sealed, labeled container for proper disposal.[2]

3. After Handling:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Store the product at -20°C, protected from moisture and light.[1]

Emergency Exposure Plan

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[2]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to a person who is unconscious. Seek immediate medical attention.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of fluorescent dye waste is essential to protect the environment.

  • Waste Collection: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3] Do not mix this waste with other waste streams unless approved by your institution's environmental health and safety (EHS) office.[2]

  • Disposal Route: Never pour this compound waste down the drain.[2] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste in accordance with all federal, state, and local regulations.[2][4] The first rinse of any emptied container must also be collected and disposed of as hazardous waste.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 handling Handling & Use fume_hood->handling Step 3 spill Spill Occurs handling->spill If Spill waste Waste Segregation handling->waste Normal Workflow spill_kit Use Spill Kit spill->spill_kit Contain decontaminate Decontamination spill_kit->decontaminate decontaminate->waste disposal Disposal waste->disposal Step 4 remove_ppe Doff PPE disposal->remove_ppe Step 5 wash Wash Hands remove_ppe->wash Step 6 end End wash->end

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.